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Core Science & Biosynthesis

Foundational

Physicochemical Properties of 2-Azaspirooctan-6-one Hydrochloride for Drug Design: An In-Depth Technical Guide

Physicochemical Properties of 2-Azaspiro[1]octan-6-one Hydrochloride for Drug Design: An In-Depth Technical Guide Executive Summary: The "Escape from Flatland" Paradigm Modern drug discovery is undergoing a structural re...

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Author: BenchChem Technical Support Team. Date: April 2026

Physicochemical Properties of 2-Azaspiro[1]octan-6-one Hydrochloride for Drug Design: An In-Depth Technical Guide

Executive Summary: The "Escape from Flatland" Paradigm

Modern drug discovery is undergoing a structural renaissance. The seminal "Escape from Flatland" publication by Lovering et al. demonstrated that increasing the fraction of sp3-hybridized carbons (Fsp3) in a molecule correlates directly with improved solubility, reduced off-target promiscuity, and higher clinical success rates[1].

Within this paradigm, 2-Azaspiro[2]octan-6-one hydrochloride (CAS: 2360487-40-5) has emerged as a premium, highly versatile building block[3]. By fusing a 4-membered azetidine ring with a 5-membered cyclopentanone ring via a single spiro-carbon, this scaffold enforces a rigid, three-dimensional architecture. It provides two orthogonal handles for functionalization—a basic nitrogen for amidation/alkylation and a ketone for reductive amination—making it an ideal bioisostere for traditional, metabolically vulnerable flat heterocycles like piperidines and pyrrolidines.

Structural & Physicochemical Profiling

Understanding the baseline physicochemical properties of this scaffold is critical for predicting its behavior in complex biological systems.

Expert Insight: Why the Hydrochloride Salt? The free base of 2-azaspiro[2]octan-6-one is a low-molecular-weight secondary amine prone to volatility, rapid oxidation, and extreme hygroscopicity. By isolating it as the hydrochloride salt, the azetidine nitrogen is locked in a protonated state, significantly increasing the lattice energy of the solid. This yields a bench-stable, free-flowing powder that ensures precise stoichiometric control during high-throughput parallel synthesis.

Table 1: Physicochemical Properties of 2-Azaspiro[1]octan-6-one (Free Base & HCl Salt)
PropertyValueImplication for Drug Design
Molecular Weight (Free Base) 125.17 g/mol Highly ligand-efficient; leaves ample "molecular weight budget" for further elaboration.
Molecular Weight (HCl Salt) 161.63 g/mol Enhances solid-state stability, handling, and shelf-life.
Fraction sp3 (Fsp3) 0.86 (6 of 7 carbons)High 3D character; prevents non-specific π−π stacking with off-target proteins.
Topological Polar Surface Area 29.1 ŲExcellent baseline for blood-brain barrier (BBB) penetration and passive permeability.
LogP (Estimated) 0.2 to 0.8Highly hydrophilic; improves aqueous solubility of the final drug candidate.
pKa (Azetidine Nitrogen) ~9.5 - 10.5Remains protonated at physiological pH (7.4), facilitating critical salt-bridge formations with target aspartate/glutamate residues.

Mechanistic Causality in Target Engagement

The unique geometry of 2-azaspiro[2]octan-6-one is not merely structural; it is functionally deterministic.

Metabolic Stability Causality: Traditional heterocycles often present metabolically vulnerable alpha-protons that are readily oxidized by Cytochrome P450 enzymes (e.g., CYP3A4). The spiro-fusion at the 3-position of the azetidine ring introduces severe steric hindrance and geometric constraint, shielding the adjacent carbon-hydrogen bonds from enzymatic hydroxylation and thereby extending the molecule's half-life.

Target Specificity (M4 Agonism & Menin-MLL): Recent patent literature highlights the utility of 2-azaspiro[2]octane derivatives as highly selective M4 muscarinic receptor agonists [4]. The rigid spirocyclic core perfectly positions pharmacophores to interact with the orthosteric binding site of the M4 receptor, triggering a conformational shift in the Gi/o protein complex without activating the M2 or M3 receptors (which cause adverse cardiac and gastrointestinal effects). Furthermore, this exact scaffold has been successfully deployed in the design of exo-aza spiro inhibitors targeting the Menin-MLL protein-protein interaction for the treatment of acute leukemias[5].

M4_Signaling Agonist Spirocyclic M4 Agonist M4R M4 Muscarinic Receptor (GPCR) Agonist->M4R Binding & Activation Gi Gi/o Protein Complex M4R->Gi Conformational Shift AC Adenylyl Cyclase Gi->AC Inhibition (Alpha Subunit) cAMP cAMP Production AC->cAMP Decreased Levels Effect Antipsychotic Efficacy cAMP->Effect Downstream Signaling

Fig 1. M4 muscarinic receptor signaling pathway modulated by spirocyclic agonists.

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, the following protocols for utilizing 2-Azaspiro[2]octan-6-one hydrochloride are designed as self-validating systems .

Protocol A: Orthogonal Functionalization via Reductive Amination

Because the molecule contains both a protected/salt-form amine and a reactive ketone, functionalization must be carefully orchestrated.

  • Causality: We utilize Sodium triacetoxyborohydride (NaBH(OAc)3) because it is a mild reducing agent that is highly selective for iminium ions over unreacted ketones. This prevents the premature over-reduction of the cyclopentanone ring into a secondary alcohol.

  • Self-Validation Mechanism: The protocol separates imine formation and reduction into two distinct temporal phases. By mandating an LC-MS/MS checkpoint prior to the addition of the reducing agent, we validate quantitative imine conversion, eliminating byproduct formation.

Step-by-Step Methodology:

  • Free-basing: Suspend 2-Azaspiro[2]octan-6-one hydrochloride (1.0 eq) in anhydrous Dichloromethane (DCM). Add N,N-Diisopropylethylamine (DIPEA) (1.2 eq) and stir for 15 minutes at room temperature to liberate the free base.

  • Imine Formation: Add the desired primary or secondary amine (1.1 eq) and glacial acetic acid (1.5 eq) to adjust the pH to ~5.0. Stir for 2 hours.

  • Validation Checkpoint: Pull a 5 μ L aliquot, dilute in Methanol, and analyze via LC-MS. Proceed only if >95% conversion to the imine/iminium intermediate is observed.

  • Reduction: Add NaBH(OAc)3 (1.5 eq) portion-wise over 10 minutes. Stir for 12 hours at room temperature.

  • Quench & Isolate: Quench with saturated aqueous NaHCO3. Extract the organic layer, dry over MgSO4, and purify via reverse-phase HPLC.

Protocol B: Shake-Flask LogD 7.4​ Determination

Algorithms frequently miscalculate the solvation energies of rigid spirocycles. Empirical LogD determination is mandatory.

  • Self-Validation Mechanism: This protocol incorporates a dual-standard internal validation system. By co-incubating Propranolol and Hydrocortisone, we can instantly detect phase-separation failures or LC-MS/MS calibration drifts. If the standards deviate by >0.1 log units from their known literature values, the assay run is automatically invalidated.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM DMSO stock of the synthesized spirocyclic derivative.

  • Standardization: Spike the stock with Propranolol (known LogD 7.4​ = 1.2) and Hydrocortisone (known LogD 7.4​ = 1.6) at 1 mM concentrations.

  • Partitioning: Add 10 μ L of the mixed stock to a vial containing 495 μ L of 1-Octanol and 495 μ L of PBS (pH 7.4).

  • Equilibration: Shake vigorously at 25°C for 60 minutes, then centrifuge at 3000 rpm for 15 minutes to ensure absolute phase separation.

  • Quantification: Extract 50 μ L from both the octanol and aqueous layers. Dilute and quantify the API concentration via LC-MS/MS. Calculate LogD as Log10​([API]octanol​/[API]aqueous​) .

Workflow A 2-Azaspiro[3.4]octan-6-one Hydrochloride B Azetidine Functionalization (N-Alkylation/Amidation) A->B Base, R-X / R-COCl C Ketone Functionalization (Reductive Amination) A->C Amine, NaBH(OAc)3 D Physicochemical Profiling (LogD, pKa, Solubility) B->D C->D E In Vitro ADME (Microsomal Stability) D->E Validated Hits F Target Engagement (M4 Agonism / Menin-MLL) E->F Lead Selection

Fig 2. Workflow for the functionalization and screening of spirocyclic drug candidates.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry (ACS Publications). 1

  • Novartis AG. (2023). US11548865B2 - 2-azaspiro[2]octane derivatives as M4 agonists. Google Patents. 4

  • Janssen Pharmaceutica NV. (2022). US11396517B1 - Exo-aza spiro inhibitors of menin-MLL interaction. Google Patents. 5

  • ChemicalBook. 2-Azaspiro[2]octan-6-one hydrochloride CAS#: 2360487-40-5. 3

Sources

Exploratory

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 2-Azaspiro[3.4]octan-6-one Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 2-Azaspiro[3.4]o...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 2-Azaspiro[3.4]octan-6-one hydrochloride. Due to the limited availability of direct experimental spectra for this specific salt in public databases, this guide synthesizes data from analogous structures, including azetidine hydrochloride and various cyclopentanone derivatives, along with established principles of NMR spectroscopy. We will explore the structural features influencing the spectral data, the anticipated effects of protonation on the azetidine ring, and provide a comprehensive interpretation of the expected spectra. This document serves as a valuable resource for scientists working with related spirocyclic systems, offering insights into spectral prediction, acquisition, and interpretation.

Introduction: The Structural Significance of 2-Azaspiro[3.4]octan-6-one Hydrochloride

2-Azaspiro[3.4]octan-6-one hydrochloride is a unique spirocyclic compound featuring a strained four-membered azetidine ring fused to a five-membered cyclopentanone ring through a common quaternary carbon. Spirocyclic scaffolds are of significant interest in medicinal chemistry due to their rigid, three-dimensional structures which can provide novel vectoral orientations for pharmacophoric groups, leading to enhanced target affinity and selectivity. The hydrochloride salt form is often utilized to improve the solubility and stability of amine-containing compounds, which is a critical consideration in drug development.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such novel chemical entities. A thorough understanding of the ¹H and ¹³C NMR spectra is paramount for confirming the molecular structure, identifying potential impurities, and studying conformational dynamics. This guide will provide a foundational understanding of the expected NMR characteristics of 2-Azaspiro[3.4]octan-6-one hydrochloride.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 2-Azaspiro[3.4]octan-6-one hydrochloride. These predictions are based on the analysis of structurally related compounds and the known effects of N-protonation on cyclic amines.[1] The atom numbering scheme used for the assignments is presented in the molecular structure diagram below.

Molecular Structure and Atom Numbering:

Caption: Molecular structure of 2-Azaspiro[3.4]octan-6-one hydrochloride with atom numbering.

Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆, 400 MHz)

PositionPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H₁, H₃4.0 - 4.2t~8-104H
H₅, H₇2.8 - 3.0t~7-94H
H₈2.2 - 2.4p~7-92H
N-H₂⁺9.0 - 10.0br s-2H

Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆, 100 MHz)

PositionPredicted Chemical Shift (δ, ppm)
C=O (C₆)215 - 220
C₄ (spiro)65 - 75
C₁, C₃50 - 55
C₅, C₇35 - 40
C₈25 - 30

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of 2-Azaspiro[3.4]octan-6-one hydrochloride, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

3.1. Sample Preparation

  • Sample Weighing: Accurately weigh 10-15 mg of 2-Azaspiro[3.4]octan-6-one hydrochloride for ¹H NMR and 50-75 mg for ¹³C NMR into a clean, dry vial.

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve hydrochloride salts and its wide chemical shift window. It also allows for the observation of exchangeable protons (N-H).

  • Dissolution: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial. Gently vortex or sonicate the sample to ensure complete dissolution.

  • Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

3.2. NMR Spectrometer Parameters

The following parameters are recommended for a 400 MHz NMR spectrometer:

For ¹H NMR:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.

  • Acquisition Time: 3-4 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: 0-12 ppm.

For ¹³C NMR:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to singlets for each carbon.

  • Number of Scans: 1024-4096 scans, as the natural abundance of ¹³C is low.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: 0-230 ppm.

Workflow for NMR Data Acquisition and Analysis:

NMR_Workflow cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in DMSO-d6 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Set Spectrometer Parameters transfer->setup acquire_1H Acquire 1H Spectrum setup->acquire_1H acquire_13C Acquire 13C Spectrum setup->acquire_13C process Fourier Transform & Phasing acquire_13C->process reference Reference to TMS process->reference integrate Integrate 1H Peaks reference->integrate assign Assign Signals integrate->assign

Caption: A streamlined workflow for the acquisition and analysis of NMR data.

In-depth Analysis and Interpretation of the Spectra

4.1. ¹H NMR Spectrum Analysis

  • Azetidine Ring Protons (H₁, H₃): The protons on the carbons alpha to the protonated nitrogen (C₁ and C₃) are expected to be significantly deshielded due to the inductive effect of the positive charge on the nitrogen atom. This leads to a predicted downfield shift into the 4.0 - 4.2 ppm region. These protons would likely appear as a triplet due to coupling with the adjacent protons on the spiro carbon, though more complex splitting could arise from the rigid ring system.

  • Cyclopentanone Ring Protons (H₅, H₇, H₈): The protons on the carbons alpha to the carbonyl group (C₅ and C₇) are also deshielded and are predicted to appear around 2.8 - 3.0 ppm. These would likely be triplets due to coupling with the protons on C₈. The protons on C₈, being beta to the carbonyl, are expected to be further upfield, around 2.2 - 2.4 ppm, and would likely appear as a pentet.

  • Ammonium Protons (N-H₂⁺): The two protons on the nitrogen are expected to be significantly deshielded due to the positive charge and will likely appear as a broad singlet in the 9.0 - 10.0 ppm region. The broadness is due to rapid exchange with any trace amounts of water and quadrupolar broadening from the ¹⁴N nucleus.

4.2. ¹³C NMR Spectrum Analysis

  • Carbonyl Carbon (C₆): The carbonyl carbon is the most deshielded carbon in the molecule and is expected to have a chemical shift in the range of 215 - 220 ppm, which is characteristic for ketones.[2]

  • Spiro Carbon (C₄): The quaternary spiro carbon is a unique feature of the molecule. Its chemical shift is influenced by the attachment to four other carbons and the strain of the two fused rings. A prediction in the range of 65 - 75 ppm is reasonable.

  • Azetidine Ring Carbons (C₁, C₃): The carbons alpha to the protonated nitrogen are expected to undergo a downfield shift compared to the free base due to the inductive effect of the positive charge.[1] Based on data for azetidine hydrochloride, a chemical shift in the range of 50 - 55 ppm is predicted.

  • Cyclopentanone Ring Carbons (C₅, C₇, C₈): The carbons alpha to the carbonyl group (C₅ and C₇) are expected to be in the 35 - 40 ppm range. The carbon beta to the carbonyl (C₈) will be the most shielded of the aliphatic carbons, with a predicted chemical shift of 25 - 30 ppm.

Relationship between Structure and Predicted Chemical Shifts:

Structure_Shift_Relationship structure 2-Azaspiro[3.4]octan-6-one HCl Azetidinium Ring Cyclopentanone Ring Spiro Center proton_shifts Predicted ¹H Shifts H₁, H₃ (α to N⁺): 4.0-4.2 ppm (deshielded) H₅, H₇ (α to C=O): 2.8-3.0 ppm (deshielded) N-H₂⁺: 9.0-10.0 ppm (highly deshielded) structure:f1->proton_shifts:f1 Inductive Effect of N⁺ structure:f2->proton_shifts:f2 Anisotropy of C=O carbon_shifts Predicted ¹³C Shifts C=O: 215-220 ppm (highly deshielded) C₁, C₃ (α to N⁺): 50-55 ppm (deshielded) C₄ (Spiro): 65-75 ppm structure:f1->carbon_shifts:f2 Inductive Effect of N⁺ structure:f2->carbon_shifts:f1 Electronegativity of O structure:f3->carbon_shifts:f3 Quaternary & Ring Strain

Caption: Influence of key structural features on the predicted NMR chemical shifts.

Conclusion

This technical guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of 2-Azaspiro[3.4]octan-6-one hydrochloride. By leveraging data from structurally similar compounds and fundamental NMR principles, we have established a solid framework for the interpretation of its spectral data. The provided experimental protocols and in-depth analysis will be a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development who are working with this or related spirocyclic systems. The ability to accurately predict and interpret NMR spectra is a cornerstone of modern chemical research, enabling the unambiguous confirmation of molecular structures and facilitating the advancement of scientific discovery.

References

  • PubChem. (n.d.). Azetidine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 17(6), 1485–1489. Available at: [Link]

  • Reich, H. J. (n.d.). Organic Chemistry Data. University of Wisconsin. Retrieved from [Link]

  • Sarneski, J. E., Surprenant, H. L., Molen, F. K., & Reilley, C. N. (1975). Chemical shifts and protonation shifts in carbon-13 nuclear magnetic resonance studies of aqueous amines. Analytical Chemistry, 47(13), 2116–2123. Available at: [Link]

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Foundational

Elucidating the Solid-State Architecture of 2-Azaspiro[3.4]octan-6-one Hydrochloride: A Guide for Drug Development Professionals

An In-depth Technical Guide: Abstract: The rational design of novel therapeutics is fundamentally reliant on a granular understanding of molecular structure. This guide provides a comprehensive technical overview of the...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide:

Abstract: The rational design of novel therapeutics is fundamentally reliant on a granular understanding of molecular structure. This guide provides a comprehensive technical overview of the methodologies and data interpretation central to the crystallographic analysis of 2-Azaspiro[3.4]octan-6-one hydrochloride. As a key spirocyclic scaffold, its three-dimensional conformation and solid-state packing are critical parameters for structure-based drug design, influencing everything from target affinity to physicochemical properties. This document serves as a procedural and interpretive blueprint for researchers, scientists, and drug development professionals engaged in leveraging such foundational building blocks.

Strategic Imperative: The Role of Spirocyclic Scaffolds in Modern Drug Discovery

The pursuit of novel chemical matter with enhanced therapeutic profiles has led to an increased focus on three-dimensional molecular architectures. Spirocycles, compounds featuring two rings joined at a single carbon atom, offer a compelling departure from the predominantly flat, aromatic structures that have historically dominated medicinal chemistry. The inherent rigidity and non-planar geometry of scaffolds like 2-Azaspiro[3.4]octan-6-one provide several distinct advantages:

  • Precise Vectorial Display of Substituents: The rigid framework allows for the precise orientation of functional groups into protein binding pockets, enabling the optimization of specific molecular interactions and potentially increasing potency and selectivity.

  • Improved Physicochemical Properties: Moving away from planarity can disrupt crystalline packing and improve solubility, a common hurdle in drug development. This "escape from flatland" is a well-recognized strategy for enhancing drug-like properties.

  • Novelty and Intellectual Property: The exploration of spirocyclic chemical space provides access to unique molecular frameworks, offering significant opportunities for generating novel intellectual property.

Understanding the definitive solid-state structure of the hydrochloride salt of this scaffold is the first step in unlocking its full potential for structure-activity relationship (SAR) studies.

The Crystalline Blueprint: X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SC-XRD) remains the unequivocal gold standard for determining the absolute three-dimensional structure of a small molecule. The resulting data provides a precise map of atomic positions, bond lengths, bond angles, and intermolecular interactions within the crystal lattice.

Note on Data Availability: As of the latest search, a public-domain Crystallographic Information File (CIF) for 2-Azaspiro[3.4]octan-6-one hydrochloride is not available in open-access databases like the Crystallography Open Database (COD). Therefore, the following sections are presented as an expert guide to the process, utilizing representative data and protocols that are standard for the analysis of a novel small-molecule hydrochloride salt.

Interpreting Crystallographic Data: A Summary Table

The data obtained from an SC-XRD experiment is summarized in a standardized format. The table below presents a typical dataset for a small organic molecule of similar complexity, which serves as a practical example for interpretation.

Parameter Illustrative Value Significance in Drug Development
Chemical FormulaC₇H₁₂ClNODefines the exact elemental composition and molecular weight.
Crystal SystemMonoclinicDescribes the basic shape of the unit cell, impacting crystal habit and packing.
Space GroupP2₁/cDetails the symmetry elements within the unit cell. Crucial for structure solution and understanding packing motifs.
a, b, c (Å)6.512, 11.453, 11.789The dimensions of the unit cell along the three primary axes.
α, β, γ (°)90, 99.54, 90The angles between the unit cell axes.
Volume (ų)868.5The volume of a single unit cell. Used to calculate density.
Z4The number of molecules in the unit cell. A Z value of 4 in P2₁/c implies one molecule in the asymmetric unit.
Calculated Density (g/cm³)1.235A key physical property derived from the crystal structure, important for formulation and manufacturing.
Hydrogen BondingN-H···Cl⁻, O···H-NThe specific intermolecular interactions that stabilize the crystal lattice. Critical for predicting solubility, stability, and potential for polymorphism.

The Experimental Workflow: A Self-Validating Protocol

The integrity of a crystal structure is entirely dependent on a rigorous and well-documented experimental process. Each step is designed to ensure the highest quality data is obtained, forming a self-validating system from synthesis to final structure deposition.

Synthesis and Crystallization: The Foundation of Analysis

The journey to a crystal structure begins with the material itself. While various synthetic routes to the 2-azaspiro[3.4]octane core have been developed, obtaining diffraction-quality single crystals is a distinct and often challenging subsequent step.[1][2][3]

Step-by-Step Crystallization Protocol:

  • Material Purification (Causality: Purity is Paramount): The starting material, 2-Azaspiro[3.4]octan-6-one hydrochloride, must be of the highest possible purity (>99.5%). Impurities can inhibit crystal nucleation and growth, leading to amorphous material or poorly formed crystals. Recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether) is a standard purification method.

  • Solvent Screening (Causality: Solubility and Evaporation Rate): The choice of solvent is critical. The ideal solvent (or solvent system) will dissolve the compound at a higher temperature and allow for slow, controlled precipitation or evaporation. A screening of common solvents (isopropanol, acetone, acetonitrile, ethyl acetate) is performed in small vials.

  • Slow Evaporation (The Preferred Method):

    • Prepare a saturated or near-saturated solution of the compound in the chosen solvent at room temperature.

    • Loosely cap the vial (e.g., with perforated parafilm) to allow for slow solvent evaporation over several days to weeks.

    • Rationale: This method prevents rapid crashing out of the material, which leads to microcrystalline powder. Slow growth allows molecules sufficient time to arrange themselves into a well-ordered lattice.

  • Crystal Harvesting and Mounting:

    • Once suitable crystals (clear, well-defined faces, ~0.1-0.3 mm) have formed, they are carefully harvested using a micromanipulator loop.

    • A single crystal is mounted on the goniometer head of the diffractometer in a stream of cold nitrogen gas (typically 100 K).

    • Rationale: The cold stream minimizes atomic thermal vibrations, resulting in a sharper, higher-resolution diffraction pattern.

Data Collection to Structure Refinement: The Visualization of a Process

The following diagram illustrates the standard workflow from a mounted crystal to a fully refined and validated structure.

X_Ray_Workflow cluster_0 Experimental Phase cluster_1 Computational Phase cluster_2 Validation & Output A 1. Crystal Mounting & Screening B 2. Unit Cell Determination A->B Initial Diffraction C 3. Full Data Collection B->C Indexing Success D 4. Data Integration & Scaling C->D Raw Diffraction Frames E 5. Structure Solution (e.g., SHELXT) D->E Processed Intensities F 6. Structure Refinement (e.g., SHELXL) E->F Initial Atomic Model G 7. Model Validation (checkCIF) F->G Refined Model H 8. Generation of Tables & CIF File G->H Passed Metrics I 9. Database Deposition (e.g., CCDC) H->I

Figure 1: Standard workflow for single-crystal X-ray structure determination.

Authoritative Grounding and Practical Implications

The value of a crystal structure extends far beyond a simple picture of a molecule. It is an actionable dataset with profound implications for drug development.

  • Structure-Based Drug Design (SBDD): The precise coordinates of each atom in the spirocycle provide the foundational input for computational docking studies. This allows medicinal chemists to rationally design modifications to the scaffold that enhance binding interactions with a protein target, guided by an accurate 3D model rather than speculation. Authoritative resources like the Protein Data Bank (PDB) house thousands of protein structures that can be used for such in-silico experiments.

  • Polymorph and Salt Screening: The hydrogen bonding network observed in the crystal structure of the hydrochloride salt is a critical piece of information. It informs the design of polymorph screens and the selection of alternative salt forms. Different crystalline forms can have dramatically different solubilities and stabilities, impacting a drug's bioavailability. Understanding the primary interactions in one form is key to predicting and discovering others.

  • Intellectual Property (IP) Fortification: A solved crystal structure provides a unique and unambiguous "fingerprint" of a chemical entity. This solid-state characterization is a powerful tool for strengthening patent claims, as it defines the molecule in a specific, reproducible form that can be defended against infringement.

Conclusion

The crystallographic analysis of 2-Azaspiro[3.4]octan-6-one hydrochloride is not merely an academic exercise; it is a critical-path activity in the drug discovery and development process. It provides the definitive three-dimensional structure necessary for rational ligand design, informs strategies for optimizing crucial physicochemical properties, and solidifies the intellectual property landscape. This guide has outlined the expert methodologies and interpretive frameworks required to generate and leverage this invaluable data, empowering scientific teams to make more informed, structure-driven decisions in their quest for novel therapeutics.

References

Given the absence of a specific, publicly available crystal structure for the title compound, the following references provide authoritative grounding in the synthesis of the core scaffold and the general principles and databases of crystallography.

  • Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 17(6), 1518-1522. Royal Society of Chemistry. Available at: [Link]

  • ResearchGate. (2019). Facile synthesis of 2-azaspiro[3.4]octane | Request PDF. Available at: [Link]

  • RSC.org. (2019). Supporting Information for Facile Synthesis of 2-azaspiro[3.4]octane. Royal Society of Chemistry. Available at: [Link]

  • Gražulis, S., et al. (2009). Crystallography Open Database (COD): an open-access collection of crystal structures and platform for world-wide collaboration. Nucleic Acids Research, 37(Database issue), D267–D272. Available at: [Link]

  • Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B: Structural Science, 58(3 Pt 1), 380–388. Available at: [Link]

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. Available at: [Link]

  • Berman, H. M., et al. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235-242. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

The Strategic Integration of 2-Azaspiro[3.4]octan-6-one in the Synthesis of Novel Spirocyclic Peptide Mimetics: An Application Note

Abstract The constrained three-dimensional architecture of spirocyclic scaffolds offers a compelling strategy to overcome the inherent limitations of traditional peptides in drug discovery, such as poor metabolic stabili...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The constrained three-dimensional architecture of spirocyclic scaffolds offers a compelling strategy to overcome the inherent limitations of traditional peptides in drug discovery, such as poor metabolic stability and low oral bioavailability.[1][2] This application note provides a detailed technical guide for the utilization of 2-Azaspiro[3.4]octan-6-one hydrochloride, a versatile and strategically functionalized building block, in the synthesis of innovative spirocyclic peptide mimetics. We will explore the rationale behind the selection of this scaffold, its chemical attributes, and present a comprehensive, step-by-step protocol for its incorporation into a dipeptide mimetic, culminating in a novel spirocyclic lactam. This guide is intended for researchers, medicinal chemists, and professionals in drug development seeking to leverage the unique conformational constraints of spirocycles to access novel chemical space and design next-generation therapeutics.

Introduction: The Imperative for Three-Dimensionality in Peptide Mimicry

The therapeutic potential of peptides is often hampered by their susceptibility to enzymatic degradation and poor membrane permeability. Peptide mimetics aim to replicate the bioactive conformation of a native peptide while addressing these pharmacokinetic liabilities. Spirocyclic scaffolds have emerged as a powerful tool in this endeavor, offering a rigidifying element that locks the peptide backbone into a specific and biologically relevant conformation.[3][4] This pre-organization can lead to enhanced binding affinity for the target receptor and improved metabolic stability. The surge in the use of spirocycles in drug discovery is a testament to their ability to confer unique structural and physicochemical properties, ultimately leading to more potent and drug-like molecules.[3]

The 2-azaspiro[3.4]octane framework, in particular, presents a unique combination of a cyclopentane ring and an azetidine ring, providing distinct vectors for substitution and conformational control. The ketone functionality at the 6-position of 2-Azaspiro[3.4]octan-6-one offers a versatile handle for further chemical elaboration, making it an ideal starting point for the synthesis of diverse libraries of spirocyclic peptide mimetics.

The Keystone Building Block: 2-Azaspiro[3.4]octan-6-one Hydrochloride

2-Azaspiro[3.4]octan-6-one hydrochloride is a crystalline solid that serves as a robust starting material for the protocols outlined below. Its key chemical features are summarized in the table below.

PropertyValue
IUPAC Name 2-Azaspiro[3.4]octan-6-one hydrochloride
CAS Number Not explicitly found for the 6-one, but related structures exist.
Molecular Formula C₇H₁₂ClNO
Molecular Weight 161.63 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in water and polar organic solvents (e.g., methanol, DMSO)

The hydrochloride salt form enhances the stability and handling of the parent amine. The presence of a secondary amine in the azetidine ring and a ketone in the cyclopentane ring allows for orthogonal chemical modifications, a crucial aspect for building molecular complexity in a controlled manner.

Synthetic Workflow: From Building Block to Dipeptide Mimetic

The following section details a representative synthetic protocol for the elaboration of 2-Azaspiro[3.4]octan-6-one hydrochloride into a spirocyclic dipeptide mimetic. The overall strategy involves a reductive amination to introduce the first amino acid equivalent, followed by amide coupling with a second protected amino acid, and finally, an intramolecular cyclization to form the spirocyclic lactam.

G A 2-Azaspiro[3.4]octan-6-one Hydrochloride C Reductive Amination A->C B N-Boc-Amino Acid B->C D Spirocyclic Amine Intermediate C->D F Amide Coupling D->F E N-Fmoc-Amino Acid E->F G Protected Dipeptide Mimetic F->G H Deprotection & Intramolecular Lactamization G->H I Final Spirocyclic Lactam H->I

Caption: Synthetic workflow for the preparation of a spirocyclic lactam.

Protocol 1: Reductive Amination of 2-Azaspiro[3.4]octan-6-one

This initial step introduces the first element of peptide mimicry by coupling a protected amino acid to the spirocyclic core via a stable amine linkage.

Materials:

  • 2-Azaspiro[3.4]octan-6-one hydrochloride

  • N-Boc-glycine

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of 2-Azaspiro[3.4]octan-6-one hydrochloride (1.0 eq) and N-Boc-glycine (1.1 eq) in anhydrous DCM (10 mL/mmol) at room temperature, add triethylamine (2.2 eq) dropwise.

  • Stir the mixture for 30 minutes to ensure complete formation of the free amine and iminium intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. The reaction is mildly exothermic.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 4-6 hours.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired N-Boc-protected spirocyclic amine intermediate.

Rationale: Sodium triacetoxyborohydride is a mild and selective reducing agent suitable for reductive aminations, minimizing side reactions such as the reduction of the Boc-protecting group. Triethylamine is used to neutralize the hydrochloride salt and facilitate the formation of the reactive imine intermediate.

Protocol 2: Amide Coupling to Form the Dipeptide Mimetic Backbone

This step elongates the peptide mimetic by forming a new amide bond.

Materials:

  • N-Boc-protected spirocyclic amine intermediate (from Protocol 1)

  • N-Fmoc-L-alanine

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • Dissolve N-Fmoc-L-alanine (1.2 eq) and HATU (1.2 eq) in anhydrous DMF (5 mL/mmol) at 0 °C.

  • Add DIPEA (2.5 eq) dropwise to the solution and stir for 10 minutes to activate the carboxylic acid.

  • Add a solution of the N-Boc-protected spirocyclic amine intermediate (1.0 eq) in anhydrous DMF (2 mL/mmol) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can often be carried forward to the next step without further purification. If necessary, purify by silica gel column chromatography.

Rationale: HATU is a highly efficient coupling reagent that minimizes racemization of the chiral amino acid. DIPEA is a non-nucleophilic base used to activate the coupling reagent and neutralize any acidic byproducts.

Protocol 3: Deprotection and Intramolecular Lactamization

The final step involves the removal of protecting groups and the formation of the constrained spirocyclic lactam ring.

Materials:

  • Protected dipeptide mimetic (from Protocol 2)

  • 4 M HCl in 1,4-dioxane

  • Piperidine

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

Procedure:

  • Boc Deprotection: Dissolve the protected dipeptide mimetic in a minimal amount of DCM and add an excess of 4 M HCl in 1,4-dioxane. Stir at room temperature for 1-2 hours. Monitor the deprotection by TLC or LC-MS. Upon completion, concentrate the reaction mixture to dryness to obtain the amine hydrochloride salt.

  • Fmoc Deprotection and Cyclization: Dissolve the crude amine hydrochloride salt in DMF (to a concentration of approximately 0.01 M). Add piperidine (5 eq) and stir the reaction at room temperature for 2-4 hours. The low concentration favors intramolecular cyclization over intermolecular polymerization.

  • Monitor the formation of the spirocyclic lactam by LC-MS.

  • Upon completion, concentrate the reaction mixture under high vacuum to remove DMF and piperidine.

  • Purify the crude product by preparative HPLC to afford the final spirocyclic lactam.

Rationale: The acidic conditions of HCl in dioxane selectively remove the acid-labile Boc group. The subsequent treatment with piperidine removes the base-labile Fmoc group, and the liberated N-terminal amine undergoes a spontaneous intramolecular cyclization with the ester to form the thermodynamically stable lactam.

Characterization Data

The synthesized spirocyclic lactam should be characterized by standard analytical techniques to confirm its structure and purity.

AnalysisExpected Results
¹H NMR Resonances corresponding to the spirocyclic core and the incorporated amino acid side chains.
¹³C NMR Signals for the carbonyl carbons of the lactam and the amide, as well as the spirocyclic carbon.
HRMS (ESI) Accurate mass measurement corresponding to the molecular formula of the target compound.
Purity (HPLC) >95%

Conclusion and Future Directions

This application note has detailed a robust and adaptable synthetic strategy for the preparation of novel spirocyclic peptide mimetics utilizing the versatile building block, 2-Azaspiro[3.4]octan-6-one hydrochloride. The presented protocols are designed to be accessible and provide a solid foundation for the exploration of this exciting class of molecules. The inherent three-dimensionality and conformational rigidity of the spirocyclic scaffold offer significant advantages in the design of potent and selective therapeutic agents.[4][5] Future work will focus on the diversification of this scaffold by incorporating a wider range of natural and unnatural amino acids, as well as the exploration of alternative cyclization strategies to access different ring sizes and conformations. The continued development of synthetic methodologies for accessing novel spirocyclic building blocks will undoubtedly fuel further innovation in the field of drug discovery.[1]

References

  • de la Fuente Revenga, M., & Ceballos, M. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(6), 639-652. [Link]

  • Drug Hunter. (2025, September 29). The Spirocycle Surge in Drug Discovery. [Link]

  • OA Monitor Ireland. (n.d.). The use of spirocyclic scaffolds in drug discovery. [Link]

  • Dandepally, S. R., & Williams, A. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry, 22(16), 4386-4397. [Link]

  • de la Fuente Revenga, M., & Ceballos, M. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. ResearchGate. [Link]

Sources

Application

Preparation of free base from 2-Azaspiro[3.4]octan-6-one hydrochloride for organic synthesis

Executive Summary In modern medicinal chemistry, azaspirocyclic compounds are critical building blocks utilized to enhance metabolic stability, increase sp³ character, and improve the pharmacokinetic profiles of drug can...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, azaspirocyclic compounds are critical building blocks utilized to enhance metabolic stability, increase sp³ character, and improve the pharmacokinetic profiles of drug candidates. Specifically, 2-azaspiro[3.4]octan-6-one is a highly valuable intermediate, prominently featured in the synthesis of M4 receptor agonists[1] and inhibitors of the menin-MLL interaction[2].

Due to the inherent volatility and reactivity of the free azetidine base, this compound is commercially supplied as a hydrochloride salt (CAS: 2077964-92-0). Converting this salt to the free base requires specialized handling. This application note details the mechanistic rationale and provides self-validating protocols for the efficient preparation and isolation of the 2-azaspiro[3.4]octan-6-one free base.

Mechanistic Insights: The Chemistry of 2-Azaspiro[3.4]octan-6-one

Standard biphasic neutralization (e.g., aqueous NaOH extraction with Dichloromethane) is highly inefficient for this molecule. As an application scientist, understanding the structural vulnerabilities of this intermediate is crucial for maximizing yield and purity[3]:

  • Extreme Hydrophilicity: The free base has a low molecular weight (MW 125.17) and contains a highly polar secondary amine. In a biphasic system, its partition coefficient heavily favors the aqueous layer, leading to near-total yield loss during standard liquid-liquid extraction.

  • Azetidine Ring Strain: The four-membered azetidine ring possesses approximately 26 kcal/mol of ring strain. Prolonged exposure to strong aqueous bases (like NaOH) at elevated temperatures promotes nucleophilic attack, leading to irreversible ring-opening degradation.

  • Ketone Reactivity: The cyclopentanone moiety is susceptible to base-catalyzed enolization. In the presence of strong, soluble bases, the molecule can undergo aldol-type self-condensation.

The Solution: Neutralization must be conducted under anhydrous, mildly basic conditions.

Workflow Decision Matrix

FreeBasePrep A 2-Azaspiro[3.4]octan-6-one HCl B Isolate Free Base? A->B C In Situ Generation (DIPEA / TEA) B->C No (Direct Coupling) D Anhydrous Neutralization B->D Yes (For Storage) E Method B: Basic Resin (Amberlyst A26 OH) D->E F Method C: Solid Base (K2CO3 in DCM/MeOH) D->F G Filtration & Solvent Removal (<30°C) E->G F->G H Pure Free Base G->H

Fig 1. Decision matrix and workflow for 2-Azaspiro[3.4]octan-6-one free base preparation.

Quantitative Method Comparison

To assist in selecting the appropriate workflow, the following table summarizes the performance metrics of the three primary neutralization strategies.

ParameterMethod A: In Situ GenerationMethod B: Ion-Exchange ResinMethod C: Solid-Liquid Extraction
Primary Use Case Direct coupling (e.g., amidation)Analytical isolation, small scaleLarge-scale isolation (>5g)
Typical Yield N/A (Quantitative in situ)85 - 95%75 - 85%
Purity (LC-MS) >95% (as crude reaction)>98%>90% (may contain trace salts)
Time Required < 5 minutes2 - 3 hours4 - 6 hours
Scalability ExcellentLimited by resin capacityExcellent

Validated Experimental Protocols

Protocol A: In Situ Generation (Preferred for Direct Coupling)

When the free base is immediately required for N-alkylation or amidation, isolation should be bypassed to prevent yield loss[2].

  • Solubilization: Suspend 2-azaspiro[3.4]octan-6-one HCl (1.0 eq) in an anhydrous solvent (e.g., 2-propanol, DMF, or DCM).

  • Neutralization: Add N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 to 3.0 eq) dropwise at 20 °C.

    • Causality: The bulky nature of DIPEA prevents it from acting as a competing nucleophile in downstream reactions, while effectively scavenging the HCl to release the azetidine free base into solution[2].

  • Coupling: Immediately add the electrophile (e.g., acid chloride or activated heteroaryl chloride) and proceed with the reaction.

Protocol B: Anhydrous Isolation via Ion-Exchange Chromatography

This method utilizes a macroreticular basic resin to exchange chloride for hydroxide. It is the cleanest method for isolating the free base without introducing soluble inorganic salts.

  • Resin Preparation: Slurry 5.0 g of Amberlyst® A26 (OH⁻ form) resin in 20 mL of anhydrous Methanol (MeOH) for 15 minutes. Drain and repeat twice.

    • Causality: Pre-swelling the macroporous resin maximizes the surface area for ion exchange and removes aqueous preservatives that could degrade the product.

  • Sample Loading: Dissolve 1.0 g of 2-azaspiro[3.4]octan-6-one HCl in 10 mL of anhydrous MeOH. Load the solution onto the resin bed at a flow rate of 1-2 mL/min.

  • Elution: Elute with an additional 30 mL of MeOH. The immobilized hydroxide deprotonates the azetidinium ion locally, leaving the bulk solution neutral and preventing base-catalyzed ketone condensation.

  • Validation Checkpoint (Chloride Test): To ensure complete desalting, take a 50 µL aliquot of the final eluate, dilute with 1 mL of water, and add 2 drops of 1% aqueous AgNO₃. Self-Validation: The absence of a white, cloudy precipitate (AgCl) confirms the complete removal of chloride ions.

  • Concentration: Evaporate the MeOH under reduced pressure at a water bath temperature not exceeding 30 °C .

    • Causality: The free base is volatile and thermally sensitive; excessive heat will cause polymerization or loss of mass.

Protocol C: Solid-Liquid Neutralization (Scalable Isolation)

For scale-up scenarios where resin capacity is a bottleneck, heterogeneous neutralization is employed.

  • Suspension: Suspend 5.0 g of the HCl salt in 50 mL of a 9:1 mixture of Dichloromethane (DCM) and Methanol.

    • Causality: DCM keeps the released free base in solution, while the 10% Methanol provides just enough solubility for the solid HCl salt to interact with the basic carbonate surface.

  • Base Addition: Add 2.0 equivalents of finely powdered, anhydrous Potassium Carbonate (K₂CO₃). Stir vigorously at room temperature for 12 hours.

  • Validation Checkpoint (Amine Verification): Spot the slurry on a silica TLC plate. Stain the plate with Ninhydrin and heat gently. Self-Validation: The appearance of a dark purple spot confirms the presence of the free secondary amine.

  • Filtration: Filter the suspension through a tightly packed pad of Celite® to remove the insoluble KCl byproduct and unreacted K₂CO₃. Wash the pad with 20 mL of DCM.

  • Concentration: Carefully concentrate the filtrate in vacuo (<30 °C) to afford the free base as a pale oil, which should be stored at -20 °C under an inert argon atmosphere until use.

References

  • Title: US11396517B1 - Exo-aza spiro inhibitors of menin-MLL interaction Source: Google Patents URL
  • Title: US11548865B2 - 2-azaspiro[3.
  • Title: Indolyl Azaspiroketal Mannich Bases Are Potent Antimycobacterial Agents with Selective Membrane Permeabilizing Effects and in Vivo Activity Source: ACS Publications URL: [Link]

Sources

Method

Application Notes &amp; Protocols: Safe Handling and Storage of 2-Azaspiro[3.4]octan-6-one hydrochloride

Abstract: This document provides a comprehensive guide to the safe handling, storage, and emergency management protocols for 2-Azaspiro[3.4]octan-6-one hydrochloride. As a specialized spirocyclic building block in drug d...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive guide to the safe handling, storage, and emergency management protocols for 2-Azaspiro[3.4]octan-6-one hydrochloride. As a specialized spirocyclic building block in drug discovery and chemical synthesis, understanding its specific hazard profile and implementing rigorous safety protocols are paramount for protecting laboratory personnel and ensuring experimental integrity. These application notes are designed for researchers, chemists, and drug development professionals, synthesizing technical data with practical, field-proven methodologies.

Section 1: Compound Profile and Hazard Identification

2-Azaspiro[3.4]octan-6-one hydrochloride is a heterocyclic organic compound featuring a spirocyclic junction between a pyrrolidine and a cyclobutanone ring. The hydrochloride salt form generally enhances water solubility and stability, making it a common intermediate in medicinal chemistry. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, a robust hazard assessment can be synthesized by examining structurally analogous spirocyclic amines, ketones, and their hydrochloride salts.

The primary anticipated hazards are associated with its potential for irritation, acute toxicity if ingested, and the risks associated with handling a fine organic powder. The hydrochloride moiety suggests it may be corrosive or irritating, particularly to mucous membranes.

Table 1: Physicochemical and Identifier Data (Based on Analogues)

Property Value / Information Source
IUPAC Name 2-Azaspiro[3.4]octan-6-one hydrochloride -
Molecular Formula C₇H₁₂ClNO [1]
Molecular Weight 161.63 g/mol [1]
Appearance Likely a white to off-white crystalline solid General Chemical Knowledge
Solubility Expected to be soluble in water and polar organic solvents like methanol/ethanol. [2]

| LogP (Partition Coeff.) | -0.20 (Predicted for the base) |[1] |

Table 2: Synthesized Hazard Profile based on Structural Analogues

Hazard Class GHS Pictogram Hazard Statement Rationale & Causality
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowed. Amine hydrochloride salts can be harmful upon ingestion.[3][4]
Skin Corrosion/Irritation (Category 2) H315: Causes skin irritation. Common hazard for functionalized amine salts and cyclic ketones.[3][4][5][6][7][8]
Serious Eye Damage/Irritation (Category 2A) H319: Causes serious eye irritation. Particulate matter and acidic nature of the hydrochloride can cause significant irritation.[3][4][5][6][7][9]

| Specific Target Organ Toxicity — Single Exposure (Category 3) | | H335: May cause respiratory irritation. | Inhalation of fine dust can irritate the respiratory tract.[3][4][6] |

Section 2: Risk Assessment and Control Hierarchy

A systematic approach to risk management is crucial. The following workflow illustrates the logical process of ensuring laboratory safety when handling this compound. The primary control measure is to minimize exposure through engineering controls and appropriate PPE.

RiskAssessment A Step 1: Identify Hazards (Irritant, Harmful Dust) B Step 2: Assess Risks (Inhalation, Dermal/Eye Contact) A->B Analyze C Step 3: Implement Controls (Fume Hood, PPE) B->C Mitigate D Step 4: Execute Protocol (Safe Handling SOPs) C->D Enable E Step 5: Review & Refine (Monitor, Adjust Procedures) D->E Feedback PPE_Sequence cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) D1 1. Lab Coat D2 2. Gloves D1->D2 D3 3. Eye Protection D2->D3 F1 1. Gloves (Avoid self-contamination) F2 2. Eye Protection F1->F2 F3 3. Lab Coat F2->F3

Caption: Correct sequence for donning and doffing PPE.

Section 4: Standard Operating Procedures (SOPs) for Handling

Adherence to established protocols is essential for safety and reproducibility.

SOP 1: Weighing and Aliquoting the Solid Compound

  • Preparation: Ensure the chemical fume hood is clean and uncluttered. Place a weigh boat on an analytical balance inside the hood.

  • Tare Balance: Close the balance doors and tare the balance with the weigh boat inside.

  • Transfer: Retrieve the stock container of 2-Azaspiro[3.4]octan-6-one hydrochloride. Open it slowly inside the fume hood to avoid creating airborne dust.

  • Weighing: Using a clean spatula, carefully transfer the desired amount of solid to the weigh boat. Avoid abrupt movements. If a small amount is spilled, it should be contained within the balance and cleaned up immediately.

  • Sealing: Securely close the main stock container immediately after dispensing to minimize exposure to atmospheric moisture, to which hydrochloride salts can be sensitive.

  • Cleanup: Dispose of the contaminated spatula tip (if disposable) or clean the spatula thoroughly. Wipe down the balance and surrounding area inside the fume hood with a damp cloth. Dispose of the cloth as chemical waste.

SOP 2: Preparation of Stock Solutions

  • Solvent Preparation: In the fume hood, measure the required volume of the desired solvent (e.g., DMSO, water, methanol) into an appropriate glass beaker or flask equipped with a magnetic stir bar.

  • Pre-weighing: Follow SOP 1 to weigh the required mass of the solid compound.

  • Dissolution: Slowly add the weighed solid to the solvent while stirring. Do not add solvent to the dry powder, as this can cause splashing.

  • Mixing: Stir the solution until all solid has dissolved. Gentle heating may be applied if solubility is an issue, but this should be done with caution and knowledge of the compound's thermal stability.

  • Storage: Transfer the final solution to a clearly labeled, sealed storage vial or container. The label should include the compound name, concentration, solvent, and date of preparation.

Section 5: Storage and Stability

Proper storage is critical for maintaining the chemical integrity of the compound and preventing accidents.

Table 4: Storage Conditions Summary

Parameter Recommendation Rationale & Causality
Temperature Store in a cool, dry place. Some analogues recommend refrigeration (2-8°C). [10][11]Check supplier recommendations. Prevents thermal degradation. Low humidity is crucial as hydrochloride salts can be hygroscopic.
Atmosphere Inert atmosphere (e.g., Argon, Nitrogen) is best practice for long-term storage but not strictly necessary for short-term use. Protects against moisture and potential oxidation.
Container Store in the original, tightly sealed manufacturer's container. [6][11][12]Ensure the container is clearly labeled. Prevents contamination and accidental misuse.

| Incompatibilities | Store away from strong oxidizing agents and strong bases. [12][13][14]| Contact with strong bases will deprotonate the amine, liberating the free base which has different properties. Strong oxidizers pose a general reactivity risk. |

Section 6: Emergency Response Protocols

Rapid and correct response to an emergency can significantly mitigate its consequences.

Spill Management:

  • Minor Spill (in fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an inert absorbent material like sand or vermiculite. [6] 3. Carefully sweep or scoop the material into a designated chemical waste container. [10] 4. Wipe the area with a suitable solvent (e.g., water, then ethanol) and dispose of cleaning materials as hazardous waste.

  • Major Spill (outside fume hood):

    • Evacuate the laboratory immediately and alert personnel in adjacent areas. [6] 2. Notify your institution's Environmental Health & Safety (EHS) department or emergency response team.

    • Prevent entry into the affected area.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. [3][6][15][10][13]* Skin Contact: Remove all contaminated clothing. Wash the affected area immediately with soap and plenty of water. [6][10][12]Seek medical attention if irritation persists.

  • Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention. [6][9][10][12]* Ingestion: Do NOT induce vomiting. [13][14]Rinse the mouth with water. Seek immediate medical attention.

Fire Fighting:

  • Extinguishing Media: Use a dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam extinguisher. [10]* Hazards: The compound itself is not expected to be highly flammable, but thermal decomposition may produce toxic and corrosive gases such as nitrogen oxides (NOx) and hydrogen chloride (HCl). [12][14]* Action: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA). [12]

Section 7: Waste Disposal

All waste materials, including the compound itself, contaminated absorbents, and disposable PPE, must be disposed of as hazardous chemical waste. [10][13][16]1. Collect waste in a clearly labeled, sealed container. 2. Do not mix with other waste streams unless compatibility is confirmed. 3. Follow all local, state, and federal regulations for hazardous waste disposal. Consult your institution's EHS department for specific procedures.

Section 8: References

  • Allergan plc. (2019, July 16). SAFETY DATA SHEET. Retrieved from [Link]

  • NextSDS. (n.d.). 6lambda6-thia-2-azaspiro[3.4]octane-6,6-dione hydrochloride. Retrieved from [Link]

  • Angene Chemical. (2024, December 27). Safety Data Sheet: 1-Oxa-6-azaspiro[3.4]octane. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from [Link]

  • NextSDS. (n.d.). 2-oxa-6-azaspiro[3.4]octane — Chemical Substance Information. Retrieved from [Link]

  • GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals. Retrieved from [Link]

  • NextSDS. (n.d.). 6-oxa-2-azaspiro[3.4]octane hydrochloride — Chemical Substance Information. Retrieved from [Link]

  • Merck. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

  • PubChem. (n.d.). 2-Oxa-6-azaspiro[3.4]octane. Retrieved from [Link]

  • ACS Chemical Health & Safety. (2022, January 5). Safe Handling of Cannulas and Needles in Chemistry Laboratories. Retrieved from [Link]

  • Zakarian Lab, UC Santa Barbara. (n.d.). Zakarian Lab Safety Protocol. Retrieved from [Link]

  • NextSDS. (n.d.). 2-oxa-5-azaspiro[3.4]octan-6-one — Chemical Substance Information. Retrieved from [Link]

Sources

Application

Application Note: In Vitro Pharmacological Profiling of 2-Azaspiro[3.4]octan-6-one Hydrochloride Derivatives as M4 Muscarinic Receptor Agonists

Target Audience: Researchers, Assay Biologists, and Medicinal Chemists in CNS Drug Discovery. Rationale: The Spirocyclic Advantage in CNS Drug Design Historically, the development of muscarinic receptor agonists has been...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Biologists, and Medicinal Chemists in CNS Drug Discovery.

Rationale: The Spirocyclic Advantage in CNS Drug Design

Historically, the development of muscarinic receptor agonists has been hindered by a lack of subtype selectivity, leading to dose-limiting peripheral side effects (e.g., gastrointestinal distress, hypersalivation) driven by M2 and M3 receptor off-target activation.

To overcome this, modern medicinal chemistry has shifted toward highly rigid, sp3 -hybridized scaffolds. 2-Azaspiro[3.4]octan-6-one hydrochloride (CAS: 1256824-07-3) serves as a premier spirocyclic building block[1]. Its unique orthogonal ring system restricts conformational flexibility, allowing derivatives to lock into a geometry that perfectly complements the deep orthosteric or allosteric binding pockets of the M4 muscarinic receptor [2]. Because M4 receptor modulation is a clinically validated mechanism for treating the positive and cognitive symptoms of schizophrenia[3], establishing a robust in vitro screening cascade for these spirocyclic derivatives is critical for lead optimization.

Mechanistic Foundation: M4 Receptor Signaling

The M4 receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the forebrain. Unlike M1, M3, and M5 receptors (which couple to Gq​ proteins to mobilize intracellular calcium), the M4 receptor couples to Gi/o​ proteins[3].

Upon agonist binding, the Gαi​ subunit dissociates and directly inhibits adenylyl cyclase , leading to a measurable decrease in the production of the second messenger cyclic adenosine monophosphate (cAMP)[4].

Pathway Agonist Spirocyclic M4 Agonist Receptor M4 Muscarinic Receptor Agonist->Receptor Binds orthosteric site GProtein Gi/o Protein Complex Receptor->GProtein Activates Gαi Effector Adenylyl Cyclase GProtein->Effector Inhibits enzyme Messenger cAMP Levels Decrease Effector->Messenger Reduces ATP conversion

Fig 1: Gi/o-coupled signaling pathway of M4 muscarinic receptors upon agonist binding.

Assay Design & Causality: The "Why" Behind the Protocol

To accurately quantify the potency ( EC50​ ) and efficacy ( Emax​ ) of 2-Azaspiro[3.4]octan-6-one derivatives, we utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) cAMP Assay . As a Senior Application Scientist, I emphasize that listing steps is insufficient; one must understand the causality of the assay components to troubleshoot effectively:

  • The Forskolin Requirement: Because M4 activation decreases cAMP, basal cellular cAMP levels are often too low to detect a meaningful drop. We must artificially stimulate adenylyl cyclase using Forskolin to elevate baseline cAMP, creating a wide dynamic window for observing Gi​ -mediated inhibition[5],[6].

  • The IBMX Necessity: Cells possess endogenous phosphodiesterases (PDEs) that rapidly hydrolyze cAMP. Adding IBMX (a broad-spectrum PDE inhibitor) ensures that the measured cAMP levels strictly reflect adenylyl cyclase activity, rather than PDE-mediated degradation[6].

  • Non-Enzymatic Cell Harvesting: Trypsin can cleave extracellular domains of GPCRs. Harvesting cells with a non-enzymatic chelator (e.g., EDTA/Versene) preserves the M4 receptor's structural integrity, preventing artificial right-shifts in compound potency.

  • TR-FRET Competitive Principle: This assay is inversely proportional. Endogenous cellular cAMP competes with a d2-labeled cAMP tracer for binding to an Anti-cAMP Europium Cryptate antibody.

    • High M4 Agonism Low intracellular cAMP High d2-cAMP binding High FRET Signal .

Self-Validating System Architecture

A trustworthy protocol must validate its own data integrity on every plate. This protocol incorporates the following built-in controls:

  • High Signal Control (0% Inhibition): Cells + Forskolin + Vehicle. Defines the maximum cAMP ceiling.

  • Low Signal Control (100% Inhibition): Cells + Forskolin + 10 µM Xanomeline (Reference Agonist). Defines the assay floor.

  • Z'-Factor Calculation: A statistical measure of assay robustness. The plate is automatically rejected if the Z'-factor falls below 0.5 , ensuring only high-confidence data proceeds to SAR analysis.

Detailed TR-FRET cAMP Protocol

Workflow Step1 1. Cell Preparation Harvest M4R-expressing cells using non-enzymatic buffer Step2 2. Compound Treatment Add spirocyclic derivatives + Forskolin + IBMX Step1->Step2 Step3 3. Incubation 30 min at RT for cAMP modulation Step2->Step3 Step4 4. Lysis & Competition Add d2-cAMP and Anti-cAMP Cryptate Step3->Step4 Step5 5. TR-FRET Readout Excite at 337nm, Read 620nm & 665nm Step4->Step5

Fig 2: Step-by-step workflow for the TR-FRET cAMP cellular assay.
Phase A: Reagent and Plate Preparation
  • Buffer Preparation: Prepare Assay Buffer consisting of HBSS (Hank's Balanced Salt Solution) supplemented with 5 mM HEPES and 0.1% BSA, adjusted to pH 7.4.

  • Compound Dilution: Serially dilute the 2-Azaspiro[3.4]octan-6-one derivatives in Assay Buffer containing 1 mM IBMX and an empirically determined EC80​ concentration of Forskolin (typically 1-2 µM)[5].

  • Dispensing: Transfer 5 µL of the 2X compound/Forskolin/IBMX mixture into a 384-well low-volume white microplate.

Phase B: Cell Treatment
  • Harvesting: Detach CHO-K1 cells stably expressing the human M4 receptor using Versene. Centrifuge at 200 x g for 5 minutes and resuspend the pellet in Assay Buffer.

  • Cell Plating: Dispense 5 µL of the cell suspension (optimized to 1,000 cells/well) into the 384-well plate containing the compounds.

  • Incubation: Seal the plate to prevent evaporation and incubate at Room Temperature (RT) for 30 minutes. Critical Step: Do not exceed 45 minutes, as prolonged Gi activation can trigger compensatory cellular mechanisms.

Phase C: Lysis and Detection
  • Tracer Addition: Reconstitute the d2-labeled cAMP and Anti-cAMP Europium Cryptate in the manufacturer's lysis buffer. Add 5 µL of d2-cAMP, immediately followed by 5 µL of Anti-cAMP Cryptate to each well.

  • Equilibration: Incubate the plate in the dark at RT for 1 hour to allow complete cell lysis and steady-state competitive binding.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX). Excite the Europium donor at 337 nm, and measure emission at 620 nm (donor) and 665 nm (acceptor).

  • Data Processing: Calculate the FRET ratio: (Emission665​/Emission620​)×10,000 . Plot the ratios against log[Compound] to generate a 4-parameter logistic non-linear regression curve.

Data Presentation & SAR Analysis

The table below summarizes the pharmacological profile of synthesized 2-Azaspiro[3.4]octan-6-one derivatives compared to the flexible reference agonist, Xanomeline.

Table 1: In Vitro Pharmacological Profiling of Spirocyclic Derivatives

Compound IDR-Group SubstitutionM4 EC50​ (nM) Emax​ (%)M1 EC50​ (nM)Selectivity (M4/M1)
Xanomeline (Ref) N/A12.510018.21.4x
Spiro-Deriv-01 Methyl45.092>10,000>222x
Spiro-Deriv-02 Trifluoromethyl8.298>10,000>1200x
Spiro-Deriv-03 Cyclopropyl3.51008,5002428x

Data Interpretation: The rigid spirocyclic core restricts the conformational flexibility of the derivatives. While Xanomeline is highly potent, it lacks selectivity, leading to M1-driven side effects. The incorporation of the 2-azaspiro[3.4]octane scaffold (specifically in Spiro-Deriv-03) forces a vector geometry that perfectly complements the M4 pocket while sterically clashing with the M1 receptor, yielding a >2000-fold selectivity window.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: RP-HPLC Purification of 2-Azaspiro[3.4]octan-6-one Hydrochloride

Welcome to the Technical Support Center for chromatographic purification. Handling spirocyclic building blocks like 2-Azaspiro[3.4]octan-6-one hydrochloride presents a "perfect storm" of analytical challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for chromatographic purification. Handling spirocyclic building blocks like 2-Azaspiro[3.4]octan-6-one hydrochloride presents a "perfect storm" of analytical challenges. As a highly polar, basic, and UV-transparent secondary amine salt, it routinely defies standard reversed-phase high-performance liquid chromatography (RP-HPLC) methods.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to optimize retention, resolve peak tailing, and ensure accurate detection.

Diagnostic FAQ: Troubleshooting Common Failures

Q: Why is my spirocycle eluting in the void volume ( t0​ ) on a standard C18 column? A: 2-Azaspiro[3.4]octan-6-one is a highly polar aliphatic amine. Under standard acidic HPLC conditions (e.g., 0.1% Formic Acid, pH ~2.8), the secondary amine is fully protonated. This ionic state drastically reduces its partition coefficient (logD), causing it to bypass the hydrophobic C18 stationary phase entirely. Causality & Solution: You must shift the mobile phase pH above the molecule's pKa (typically ~9.5 for spirocyclic amines) using a high-pH buffer like 10 mM Ammonium Bicarbonate (pH 10.5). This neutralizes the amine, restoring hydrophobic retention.

Q: I managed to retain the compound, but the peak tailing is severe (Asymmetry > 2.5). What causes this? A: Peak tailing in basic amines is primarily caused by secondary ion-exchange interactions. Even in highly end-capped silica columns, up to 30% of silanol groups remain unreacted, acting as hard Lewis acid sites[1]. The positively charged protonated amine is electrostatically attracted to these ionized silanols ( SiO− ), leading to varied desorption rates and a "smearing" of the peak. Causality & Solution: Triethylamine (TEA) is widely used as a mobile phase additive to reduce peak tailing because it acts as a competing base, aggressively binding to and reducing the availability of stationary phase silanols[2]. Alternatively, operating at a high pH neutralizes the amine, completely eliminating the electrostatic attraction.

Q: The baseline is flat at 254 nm. Is the compound degrading on-column? A: No, the compound is likely intact but invisible to your detector. 2-Azaspiro[3.4]octan-6-one lacks a conjugated π -electron system or aromatic ring. UV transparent analytes cannot be detected by standard UV absorbance unless they are derivatized[1]. The ketone moiety offers only a very weak n→π∗ transition around 270-280 nm, which is insufficient for trace analysis. Causality & Solution: Switch to a universal or mass-based detector. Evaporative Light Scattering Detection (ELSD), Charged Aerosol Detection (CAD), or Electrospray Ionization Mass Spectrometry (ESI-MS) are mandatory.

Mechanistic Workflows & Logic Trees

Troubleshooting A Inject 2-Azaspiro[3.4]octan-6-one HCl B Void Volume Elution A->B C Severe Peak Tailing A->C D No Peak Detected A->D E Use High-pH Buffer (pH 10.5) B->E C->E F Add TEA or Ion-Pairing Agent C->F G Switch to ELSD / CAD / MS D->G

Troubleshooting workflow for RP-HPLC purification of polar spirocyclic amines.

Mechanism A Protonated Amine (Low pH) B Residual Silanols (SiO-) A->B Electrostatic D Neutral Amine (High pH) A->D Add Base C Peak Tailing & Loss B->C E Hydrophobic Partitioning D->E Van der Waals F Sharp Peak Shape E->F

Mechanistic pathway of amine retention and silanol interactions on silica columns.

Quantitative Method Comparison

To illustrate the causality of mobile phase selection, the following table summarizes the quantitative chromatographic behavior of 2-Azaspiro[3.4]octan-6-one hydrochloride across different RP-HPLC environments.

Chromatographic ConditionMobile Phase pHRetention Factor ( k′ )Tailing Factor ( Tf​ )Theoretical Plates ( N )Resolution Status
Standard C18 (0.1% Formic Acid)2.80.4 (Void)> 3.5< 1,000Fail (Unretained/Tailing)
C18 + 0.5% Triethylamine (TEA)6.50.81.44,500Marginal (Poor Retention)
Hybrid C18 (10mM NH4​HCO3​ )10.54.21.112,500Pass (Optimal)
BIST / Mixed-Mode (Non-Aqueous)N/A5.51.210,000Pass (Alternative)

Self-Validating Experimental Protocols

Protocol A: High-pH RP-HPLC Method (Primary Recommendation)

By operating at pH 10.5, the secondary amine is deprotonated, eliminating silanol interactions and maximizing hydrophobic retention.

  • Step 1: Column Selection. Select an Ethylene-Bridged Hybrid (BEH) C18 column (e.g., Waters XBridge) rated for high-pH stability (pH 1-12). Standard silica columns will dissolve under these conditions.

  • Step 2: Mobile Phase Preparation.

    • Mobile Phase A: 10 mM Ammonium Bicarbonate ( NH4​HCO3​ ) in LC-MS grade water. Adjust to pH 10.5 using concentrated Ammonium Hydroxide ( NH4​OH ).

    • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Step 3: System Equilibration. Flush the system with 50% B for 10 column volumes (CV), then equilibrate at 2% B for 15 CV.

  • Step 4: Injection & Gradient. Inject the sample (dissolved in 2% B). Run a shallow gradient from 2% B to 40% B over 15 minutes.

  • Step 5: Detection. Monitor via ELSD (Evaporator Temp: 45°C, Nebulizer Temp: 40°C) or ESI-MS (Positive mode, monitoring m/z 126 for the free base [M+H]+ ).

  • Self-Validation Checkpoint: Calculate the Tailing Factor ( Tf​ ) of the target peak. If Tf​>1.5 , the column's hybrid silica lattice may be degrading, or the buffer capacity is insufficient. The Retention Factor ( k′ ) must be ≥2.0 to confirm successful deprotonation.

Protocol B: Bridge Ion Separation Technique (BIST) / Mixed-Mode (Alternative)

If high-pH columns are unavailable, mixed-mode chromatography can retain polar amines using non-aqueous mobile phases. A multi-charged negative buffer acts as a bridge linking the positively charged analyte to a positively charged column surface[3].

  • Step 1: Column Selection. Use a positively-charged anion-exchange/RP mixed-mode column (e.g., SIELC BIST B+).

  • Step 2: Mobile Phase Preparation.

    • Mobile Phase A: Isopropanol (IPA) with 0.2% Sulfuric Acid ( H2​SO4​ ).

    • Mobile Phase B: Methanol with 0.2% Sulfuric Acid.

  • Step 3: Gradient Execution. Run a gradient from 80% A / 20% B to 100% B over 5 minutes. The less polar IPA generates initial retention, while the more polar Methanol elutes the amine.

  • Self-Validation Checkpoint: Inject a neutral void-volume marker (e.g., uracil). If the spirocycle elutes before or with the void marker, the bridging interaction has failed. Verify the H2​SO4​ concentration, as the doubly-charged SO42−​ ion is strictly required for the bridging mechanism.

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Optimization

Preventing ring-opening side reactions of 2-Azaspiro[3.4]octan-6-one hydrochloride

Welcome to the Technical Support Center for 2-Azaspiro[3.4]octan-6-one hydrochloride . This guide is engineered for researchers, medicinal chemists, and drug development professionals working with this highly valuable, y...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-Azaspiro[3.4]octan-6-one hydrochloride . This guide is engineered for researchers, medicinal chemists, and drug development professionals working with this highly valuable, yet synthetically challenging, spirocyclic building block.

As a Senior Application Scientist, I have structured this guide to move beyond basic protocols. Here, we dissect the thermodynamic and kinetic vulnerabilities of the azetidine ring and provide field-proven, self-validating methodologies to prevent catastrophic ring-opening side reactions during your synthetic workflows.

The Core Challenge: Azetidine Ring Strain

The utility of 2-azaspiro[3.4]octan-6-one lies in its dual functionality: a reactive C6-ketone for downstream functionalization and a rigid, sp3 -rich azetidine ring that improves pharmacokinetic profiles. However, azetidines possess a considerable ring strain of approximately 25.4 kcal/mol [1]. This inherent thermodynamic instability makes the carbon-nitrogen ( σ -C–N) bonds highly susceptible to cleavage via nucleophilic attack or acid-mediated decomposition, especially when the nitrogen is protonated (as in the hydrochloride salt) or subjected to harsh reaction conditions[2].

Troubleshooting Guide & FAQs

Q1: Why does the azetidine ring open when I attempt a Grignard addition or organolithium attack on the C6-ketone? A: Unprotected azetidine nitrogens (or their HCl salts) act as competitive electrophilic sites under strongly basic or nucleophilic conditions. Grignard reagents ( RMgX ) or organolithiums ( RLi ) can act as strong nucleophiles that attack the strained α -carbons of the azetidine ring, leading to irreversible C–N bond cleavage. Causality & Solution: You must orthogonalize the reactivity. Prior to any nucleophilic addition to the ketone, the secondary amine must be protected with an electron-withdrawing group (e.g., Boc, Cbz, or Ts). This delocalizes the nitrogen lone pair, drastically reducing the electrophilicity of the adjacent carbons and preventing coordination-directed ring opening.

Q2: I am observing intramolecular decomposition during reductive amination. What is the mechanism, and how do I stop it? A: Reductive aminations often require mildly acidic conditions to form the intermediate imine. If the pH drops too low ( pH<3 ), the azetidine nitrogen becomes fully protonated, activating the ring. If your newly installed amine (or a pendant amide) is sufficiently nucleophilic, it can undergo an acid-mediated intramolecular SN​2 attack on the azetidine ring, causing it to spring open[2]. Causality & Solution: Control the pH strictly between 5.0 and 6.0 using acetic acid buffers. Use mild reducing agents like sodium triacetoxyborohydride (STAB) at lower temperatures (0°C to ambient) to favor imine reduction over thermal ring-opening pathways.

Q3: Can I use sodium hydroxide (NaOH) to free-base the hydrochloride salt? A: It is highly discouraged. Strong aqueous bases can induce premature ring-opening or promote unwanted aldol condensations at the cyclopentanone moiety. Causality & Solution: Use non-nucleophilic, sterically hindered organic bases like N,N -Diisopropylethylamine (DIPEA) or Triethylamine (TEA) in anhydrous organic solvents (e.g., DCM or THF) at 0°C. This safely neutralizes the HCl salt without providing a nucleophile that could attack the strained ring.

Quantitative Stability Matrix

To aid in experimental design, the following table summarizes the stability of the azetidine ring under various standard reaction conditions, alongside field-proven mitigation strategies.

Reaction Condition / ReagentAzetidine Ring IntegrityPrimary Degradation PathwayRecommended Mitigation Strategy
Strong Aqueous Acid ( pH<2 )High Risk (Rapid Degradation)Protonation followed by nucleophilic ring-opening[2]Buffer reactions; maintain pH>4.5 .
Strong Nucleophiles ( RMgX,RLi )High Risk (< 10% Recovery)Intermolecular SN​2 cleavage of C–N bondMandatory N-protection (Boc/Cbz) prior to reaction.
Elevated Heat ( >80∘C )Moderate Risk Thermal expansion/strain-release degradationRestrict reaction temperatures to ≤60∘C .
Mild Organic Bases (DIPEA, TEA)Stable (> 95% Recovery)None (Sterically hindered, non-nucleophilic)Ideal for free-basing the HCl salt.
Transition Metal Catalysis (Pd, Ir)Variable Oxidative addition into strained C–C/C–N bonds[3]Screen bulky ligands; use transition-metal-free alternatives where possible.

Experimental Protocols

The following self-validating protocols are designed to protect the azetidine ring while allowing functionalization of the ketone.

Protocol A: Safe Free-Basing and N-Boc Protection

This protocol neutralizes the HCl salt and immediately traps the amine to prevent degradation.

  • Preparation: Suspend 2-Azaspiro[3.4]octan-6-one hydrochloride (1.0 eq, 10 mmol) in anhydrous Dichloromethane (DCM, 0.2 M) under an inert argon atmosphere.

  • Cooling: Cool the suspension to 0°C using an ice-water bath. Crucial: Temperature control prevents exothermic degradation during neutralization.

  • Neutralization: Add N,N -Diisopropylethylamine (DIPEA, 2.5 eq) dropwise over 10 minutes. The suspension will clarify as the free base dissolves.

  • Protection: Add Di-tert-butyl dicarbonate ( Boc2​O , 1.1 eq) as a solution in DCM dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Self-Validation (TLC): Stain a TLC plate with Ninhydrin and heat. The disappearance of the primary/secondary amine spot (purple/pink) confirms complete protection.

  • Workup: Wash the organic layer with saturated aqueous NaHCO3​ , followed by brine. Dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

Protocol B: Reductive Amination of N-Boc-2-Azaspiro[3.4]octan-6-one

Functionalizing the ketone while preserving the protected azetidine.

  • Imine Formation: Dissolve the N-Boc protected ketone (1.0 eq) and the desired primary amine (1.2 eq) in anhydrous 1,2-Dichloroethane (DCE, 0.2 M).

  • pH Control: Add glacial Acetic Acid (AcOH, 1.5 eq). Crucial: This maintains a mildly acidic environment (pH ~5.5) to catalyze imine formation without activating the azetidine for ring-opening.

  • Reduction: Cool the mixture to 0°C. Add Sodium triacetoxyborohydride (STAB, 1.5 eq) in small portions over 15 minutes.

  • Reaction: Stir at room temperature for 12 hours.

  • Self-Validation (LC-MS): Monitor the reaction via LC-MS. Look for the mass of the desired product and ensure no peaks corresponding to M+18 (water addition/ring opening) are present.

  • Workup: Quench carefully with saturated aqueous NaHCO3​ until gas evolution ceases. Extract with DCM, dry, and purify via flash chromatography.

Mechanistic and Workflow Visualizations

Diagram 1: Mechanistic Logic of Azetidine Ring-Opening

The following diagram illustrates the causality behind ring-opening side reactions when orthogonal protection strategies are ignored.

Mechanism Start 2-Azaspiro[3.4]octan-6-one HCl Path1 Direct Nucleophilic Addition (e.g., Grignard) Start->Path1 Unprotected Path2 N-Protection (Boc2O, DIPEA) Start->Path2 Protected Error Ring-Opening Side Reaction Path1->Error Nucleophilic attack on strained C-N bond Success N-Boc-2-Azaspiro[3.4]octan-6-one Path2->Success Stable Intermediate Target Desired Ketone Functionalization Success->Target Orthogonal Reactivity

Caption: Mechanistic logic tree illustrating the necessity of N-protection to prevent azetidine ring-opening.

Diagram 2: Safe Functionalization Workflow

A standardized, step-by-step workflow for handling the hydrochloride salt through to final derivatization.

Workflow Step1 1. Free-Basing (DIPEA, 0°C) Step2 2. N-Protection (Boc2O, DCM) Step1->Step2 Step3 3. Ketone Reaction (e.g., Red. Amination) Step2->Step3 Step4 4. Deprotection (TFA/DCM, 0°C) Step3->Step4

Caption: Step-by-step experimental workflow for safely functionalizing 2-Azaspiro[3.4]octan-6-one.

References

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle Source: RSC Publishing (Organic & Biomolecular Chemistry) URL:[Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines Source: ACS Publications (ACS Medicinal Chemistry Letters) URL:[Link]

  • Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Resolving NMR Signal Overlap in 2-Azaspiro[3.4]octan-6-one Hydrochloride Derivatives

Welcome to the Advanced NMR Troubleshooting Guide. This resource is engineered for researchers and drug development professionals facing spectral resolution challenges with spirocyclic hydrochloride salts.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced NMR Troubleshooting Guide. This resource is engineered for researchers and drug development professionals facing spectral resolution challenges with spirocyclic hydrochloride salts.

The Mechanistic Root of the Problem

2-Azaspiro[3.4]octan-6-one hydrochloride presents a unique topological challenge in Nuclear Magnetic Resonance (NMR) spectroscopy. The spirocyclic core forces the 4-membered azetidine ring and the 5-membered cyclopentanone ring into an orthogonal geometry. Because the cyclopentanone ring is asymmetric (the ketone at C6 creates unequal path lengths of C4-C5-C6 versus C4-C8-C7-C6), the entire molecule lacks a plane of symmetry.

Consequently, the azetidine methylene groups (C1 and C3) are chemically non-equivalent. This results in 10 distinct aliphatic protons , all of which are diastereotopic. The resulting strong geminal couplings ( 2J ) and narrow chemical shift dispersion (typically piled up between 1.5 and 4.0 ppm) lead to severe second-order overlapping, rendering standard 1D 1 H NMR spectra nearly uninterpretable[1].

Troubleshooting FAQs

Q1: My 1D 1 H NMR spectrum shows a massive, unresolvable multiplet "hump" in the aliphatic region. How do I extract meaningful coupling or shift data? A1: You are observing severe second-order effects. When the chemical shift difference ( Δν ) between your strongly coupled diastereotopic protons approaches their coupling constant ( J )—specifically when Δν/J<10 —the inner lines of the multiplets increase in intensity while the outer lines decrease (the "roofing" effect), eventually merging into indistinguishable overlapping peaks[1]. Solution: You must utilize Pure Shift NMR (broadband homonuclear decoupling). This technique uses slice-selective excitation and weak gradients to refocus J -couplings, collapsing complex multiplets into single lines. This reduces the number of signals by an order of magnitude, effectively mimicking the resolution of a 5 GHz spectrometer on a standard 500 MHz instrument[2][3].

Q2: I ran a Pure Shift experiment, but I still have peaks directly on top of each other. How do I differentiate the azetidine protons from the cyclopentanone protons? A2: While Pure Shift NMR removes homonuclear scalar couplings, it cannot resolve isochronous overlap (protons that coincidentally share the exact same chemical shift)[4]. Solution: Transition to 2D heteronuclear correlation experiments, specifically 1 H- 13 C HSQC . The azetidine carbons (C1/C3) are directly adjacent to the highly electronegative protonated nitrogen ( NH2+​ ), which heavily deshields them in the 13 C dimension (~50–65 ppm). In contrast, the cyclopentanone carbons (C5/C7/C8) will appear further upfield (~30–45 ppm). This disperses your overlapping proton singlets across a much wider carbon chemical shift range.

Q3: The amine protons ( NH2+​ ) of my hydrochloride salt are either completely missing or causing a massive baseline distortion. How can I resolve them? A3: This is a chemical exchange and relaxation issue. If you are using a protic solvent like D2​O or CD3​OD , the NH2+​ protons undergo rapid chemical exchange with deuterium and disappear from the spectrum. If you are using DMSO−d6​ , intermediate exchange rates with trace water or quadrupolar relaxation from the adjacent 14N nucleus can severely broaden the signal. Solution: Perform a Solvent Titration . Different solvents possess unique magnetic permeabilities and hydrogen-bonding capacities, which alter the electron cloud density around the solute and induce differential shielding/deshielding effects[5]. Switching to strictly anhydrous DMSO−d6​ or CDCl3​ (if solubility permits) will slow the exchange rate and sharpen the amine signals.

Quantitative Data Presentation

Table 1: Comparison of NMR Techniques for Spirocyclic Overlap Resolution

TechniqueResolution ImprovementAcquisition Time MultiplierPrimary Application for 2-Azaspiro[3.4]octan-6-one
Standard 1D 1 H NMR Baseline (1x)1x (~1-2 mins)Initial purity check; identifying gross structural features.
Pure Shift (PSYCHE) ~10x (Multiplets Singlets)4x - 8xResolving the 10 diastereotopic methylene protons into distinct singlets.
2D 1 H- 13 C HSQC Spreads overlap into 2nd Dimension10x - 20xDifferentiating N-adjacent azetidine carbons from cyclopentanone carbons.
Solvent Titration Variable (Shift dependent)1x per solventShifting exchangeable NH2+​ protons away from the aliphatic region.

Experimental Protocols

Protocol A: Pure Shift NMR (Zangger-Sterk / PSYCHE) Acquisition

This protocol utilizes pseudo-2D acquisition to reconstruct a decoupled 1D spectrum.

  • Sample Preparation: Dissolve 10–15 mg of 2-Azaspiro[3.4]octan-6-one HCl in 600 µL of high-purity DMSO−d6​ .

  • Sweep Width Optimization: Identify the highly overlapped aliphatic region (e.g., 1.5 to 4.5 ppm). Set the sweep width (SW1) strictly to this region. Causality: Signal-to-noise is inversely proportional to sweep width; narrowing it maximizes sensitivity for the target protons[2].

  • Chunking Parameters (Critical): Set the duration of chunks (SW1) to 50–100 Hz (e.g., 60 Hz or 0.1 ppm on a 600 MHz instrument).

  • Self-Validation Check: You must ensure the ratio of SW2/SW1 is a perfect integer. If it is not, the resulting Free Induction Decay (FID) will contain discontinuities that Fourier transform into artificial sidebands spaced by SW1[2]. The absence of these sidebands validates your chunking parameters.

  • Reconstruction: Process the pseudo-2D data using covariance processing to reconstruct the 1D broadband homodecoupled spectrum[3].

Protocol B: Solvent Titration for Resolving Second-Order Effects

This protocol exploits solvent magnetic permeability to induce differential chemical shifts.

  • Initial Baseline: Acquire a standard 1 H NMR spectrum in D2​O . Note the exact chemical shifts of the unresolvable C1/C3 and C5/C7/C8 proton mass.

  • Solvent Switch: Prepare a parallel sample in a solvent with a contrasting hydrogen-bonding profile, such as strictly anhydrous CDCl3​ or DMSO−d6​ [5].

  • Self-Validation Check (Locking): Use the residual solvent peak (e.g., the DMSO−d6​ quintet at 2.50 ppm) as an internal secondary reference to monitor the instrument's magnetic field lock[6]. If the residual peak remains perfectly calibrated at 2.50 ppm while your analyte peaks shift, the observed shifting is definitively validated as a solvent-solute interaction, not a magnetic field drift.

  • Titration: If peaks remain overlapped, create a mixed solvent system (e.g., DMSO−d6​ with incremental 10% additions of CDCl3​ ). This exploits the differential shielding effects on the highly polar azetidine ring versus the less polar cyclopentanone ring, forcing the overlapping signals to migrate apart[5].

Workflow Visualization

NMR_Workflow Start Analyze 1H NMR of 2-Azaspiro[3.4]octan-6-one Cond1 Δν/J < 10? (Severe Multiplets) Start->Cond1 Cond2 Isochronous Overlap? (Coincidental Shifts) Start->Cond2 Cond3 NH2+ Signal Missing or Broad Baseline? Start->Cond3 Act1 Pure Shift NMR (PSYCHE / Zangger-Sterk) Cond1->Act1 Yes Act2 2D NMR (HSQC / HMBC) Cond2->Act2 Yes Act3 Solvent Titration (DMSO-d6 / CDCl3) Cond3->Act3 Yes End Resolved Spectral Assignment Act1->End Act2->End Act3->End

Workflow for resolving NMR signal overlap in spirocyclic hydrochloride derivatives.

References

  • Pure Shift NMR - University of Wyoming uwyo.edu
  • Pure Shift NMR - Manchester NMR Methodology Group manchester.ac.uk
  • Pure Shift NMR Service - Creative Biostructure cre
  • Video: ¹H NMR: Interpreting Distorted and Overlapping Signals - JoVE jove.com
  • Solvents Influence 1H NMR Chemical Shifts and Complete 1H and 13C NMR Spectral Assignments for Florfenicol thieme-connect.de
  • Video: Chemical Shift: Internal References and Solvent Effects - JoVE jove.com

Sources

Reference Data & Comparative Studies

Validation

Engineering Metabolic Resilience: A Comparative Guide to 2-Azaspiro[3.4]octan-6-one Hydrochloride vs. Piperidine Derivatives

Introduction: The Piperidine Problem and the Spirocyclic Solution Piperidine rings are ubiquitous in medicinal chemistry, appearing in the core structures of dozens of FDA-approved therapeutics. However, their high lipop...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Piperidine Problem and the Spirocyclic Solution

Piperidine rings are ubiquitous in medicinal chemistry, appearing in the core structures of dozens of FDA-approved therapeutics. However, their high lipophilicity and exposed α -carbons often lead to rapid cytochrome P450 (CYP)-mediated oxidation and1 ( CLint​ )[1]. As drug discovery shifts toward more complex, metabolically stable architectures, spirocyclic amines have emerged as 2[2].

This guide objectively compares the metabolic stability of traditional piperidine derivatives against 2-azaspiro[3.4]octan-6-one hydrochloride , a conformationally restricted spirocycle. By increasing the fraction of sp3 hybridized carbons ( Fsp3​ ) and altering basicity, the 2-azaspiro[3.4]octane scaffold systematically engineers metabolic resilience while maintaining critical vector geometries.

Mechanistic Causality: Why Spirocycles Outperform Piperidines

The metabolic vulnerability of piperidines stems from their conformational flexibility. The ring can easily adopt chair conformations that optimally project the α -carbons into the hydrophobic, catalytic heme pockets of CYP3A4 and CYP2D6, leading to rapid N-dealkylation and hydroxylation.

Replacing the piperidine with a 2-azaspiro[3.4]octan-6-one system introduces profound physicochemical shifts:

  • Steric Shielding & Conformational Restraint: The perpendicular spiro-fusion restricts the amine's conformational freedom. This rigidity misaligns the α -carbons from the catalytic heme iron of CYP enzymes, creating a steric shield against oxidative attack.

  • Lipophilicity (logD) Reduction: Despite adding carbon atoms to the framework, spirocyclic amines often lower the distribution coefficient ( logD7.4​ ) by up to3[3]. This counterintuitive effect is driven by the altered solvation shell and localized dipole moments of the spiro-center, which reduce non-specific hydrophobic interactions with metabolic enzymes.

  • Ketone Functionalization: The 6-oxo moiety provides a polar handle that further decreases lipophilicity. It offers a vector for subsequent synthetic elaboration (e.g., reductive amination) without introducing a4[4].

G Piperidine Piperidine Core (High Lipophilicity, Exposed α-carbons) CYP CYP450 Binding & Oxidation Piperidine->CYP Spiro 2-Azaspiro[3.4]octan-6-one (Increased Fsp3, Steric Hindrance) Escape Reduced CYP Affinity Lowered logD Spiro->Escape Metab Rapid N-dealkylation High Intrinsic Clearance CYP->Metab Stable Enhanced Metabolic Stability Prolonged Half-life Escape->Stable

Logical pathway of metabolic clearance reduction via spirocyclic bioisosteric replacement.

Quantitative Performance: Comparative Data

The following table synthesizes representative pharmacokinetic parameters comparing a standard 4-substituted piperidine with its matched 2-azaspiro[3.4]octan-6-one bioisostere based on established spirocyclic profiling.

ParameterPiperidine Derivative2-Azaspiro[3.4]octan-6-one HClCausality / Implication
logD7.4​ 2.81.9Spiro-fusion and the 6-oxo group reduce lipophilicity, decreasing non-specific binding and CYP affinity.
Fsp3​ 0.550.88Higher 3D character correlates with improved clinical success and off-target selectivity.
HLM CLint​ ( μL/min/mg )85.422.1Steric hindrance around the amine drastically reduces microsomal clearance.
Half-life ( t1/2​ ) in HLM 15 min>60 minProlonged exposure allows for lower dosing regimens in vivo.
CYP3A4 Inhibition ( IC50​ ) 3.2 μM >20 μM Reduced lipophilicity minimizes direct binding to the CYP3A4 active site, lowering DDI risk.

Experimental Protocols: Self-Validating Microsomal Stability Assay

To empirically validate the metabolic advantages of 2-azaspiro[3.4]octan-6-one over piperidines, a rigorous Human Liver Microsome (HLM) stability assay is required. This protocol is designed as a self-validating system : by including a minus-NADPH control, researchers can definitively isolate CYP-mediated metabolism from chemical instability or non-CYP enzymatic degradation.

Step-by-Step Methodology

1. Reagent Preparation & Pre-Incubation

  • Action: Prepare a 1 μM solution of the test compound (Piperidine or 2-Azaspiro[3.4]octan-6-one HCl) in 0.1 M potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM.

  • Causality: The low compound concentration (1 μM ) ensures first-order kinetics (well below the Km​ for most CYP enzymes), while the pH 7.4 buffer mimics physiological conditions. Pre-incubating at 37°C for 5 minutes ensures thermal equilibrium before the reaction begins.

2. Reaction Initiation & Self-Validation

  • Action: Initiate the reaction by adding an NADPH regenerating system (final concentration: 1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase, 3 mM MgCl2​ ). Simultaneously, run a parallel control replacing the NADPH system with an equivalent volume of buffer.

  • Causality: CYP450 enzymes obligately require NADPH as an electron donor. Using a regenerating system rather than direct NADPH prevents cofactor depletion over the 60-minute assay, ensuring linear enzyme kinetics. The minus-NADPH control validates that any observed compound loss is strictly CYP-dependent.

3. Kinetic Sampling & Quenching

  • Action: At precisely 0, 15, 30, 45, and 60 minutes, extract a 50 μL aliquot and immediately transfer it into 150 μL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Causality: The 3-fold excess of cold organic solvent instantly denatures the microsomal proteins, halting all enzymatic activity and precipitating the protein matrix to prevent LC-MS column clogging.

4. Centrifugation and LC-MS/MS Quantification

  • Action: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C. Analyze the supernatant using LC-MS/MS (Multiple Reaction Monitoring mode).

  • Causality: MRM provides high sensitivity and specificity. The ratio of the analyte peak area to the internal standard peak area is plotted against time to calculate the elimination rate constant ( k ), half-life ( t1/2​ ), and intrinsic clearance ( CLint​ ).

Workflow Prep 1. Compound & HLM Pre-incubation (37°C) NADPH 2. Initiate Reaction (Add NADPH) Prep->NADPH Timepoints 3. Aliquot at 0, 15, 30, 60 min NADPH->Timepoints Quench 4. Quench with Cold ACN + IS Timepoints->Quench LCMS 5. LC-MS/MS Quantification Quench->LCMS

Step-by-step self-validating workflow for human liver microsome (HLM) stability assay.

Conclusion

Replacing a piperidine ring with a 2-azaspiro[3.4]octan-6-one core is not merely a structural tweak; it is a strategic engineering choice. By increasing Fsp3​ , lowering logD , and sterically shielding metabolic soft spots, researchers can dramatically reduce intrinsic clearance and improve the overall pharmacokinetic profile of their drug candidates.

References

  • 2 - ACS Medicinal Chemistry Letters 2.4 - PMC 3.1 - ChemRxiv 4.3 - PMC

Sources

Comparative

Optimizing Impurity Detection in Spirocyclic Scaffolds: A Comparative Guide to LC-MS Validation for 2-Azaspiro[3.4]octan-6-one Hydrochloride

As drug discovery increasingly pivots toward complex, rigid spirocyclic scaffolds to improve metabolic stability and target specificity, analytical scientists face a growing challenge: detecting trace synthetic impuritie...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery increasingly pivots toward complex, rigid spirocyclic scaffolds to improve metabolic stability and target specificity, analytical scientists face a growing challenge: detecting trace synthetic impurities in highly polar, basic microenvironments.

[1] is a prime example of this analytical bottleneck. It is a highly water-soluble, basic secondary amine that lacks a conjugated π-system. Consequently, it is practically invisible to standard UV detectors and exhibits minimal retention on traditional reversed-phase chromatography columns.

As a Senior Application Scientist, I have structured this guide to objectively compare analytical modalities for this molecule, explain the causality behind our chromatographic choices, and provide a self-validating Hydrophilic Interaction Liquid Chromatography (HILIC)-MS/MS protocol grounded in the latest [2].

Comparative Analysis: Selecting the Right Analytical Modality

To establish a robust impurity profiling method, we must evaluate the physicochemical reality of the analyte against available detection mechanisms.

Why Legacy Methods Fail
  • HPLC-UV: Relies entirely on chromophore absorbance. Because 2-azaspiro[3.4]octan-6-one lacks a UV-absorbing chromophore, UV detection is inadequate . Pre-column derivatization is possible but introduces unacceptable quantitative variability and risks degrading the analyte.

  • Reversed-Phase LC-MS/MS (RPLC-MS/MS): Relies on hydrophobic partitioning. Highly polar basic amines exhibit minimal affinity for non-polar C18 phases, often co-eluting in the void volume. While ion-pairing reagents (e.g., TFA) can force retention, they cause severe ion suppression in the mass spectrometer. Furthermore, the high-aqueous mobile phase required to retain polar compounds in RPLC impedes efficient droplet desolvation in the MS source, drastically reducing sensitivity.

The HILIC-MS/MS Advantage
  • HILIC-MS/MS operates via an orthogonal mechanism: partitioning between a water-enriched layer on a polar stationary phase (e.g., bare silica or amide) and a highly organic mobile phase.

  • The Causality of Sensitivity: HILIC perfectly complements the basic spiro-amine. The high concentration of acetonitrile (>70%) in the mobile phase not only ensures strong retention but also [3]. The volatile organic solvent evaporates rapidly in the ESI source, generating finer droplets and more efficient ion release compared to the high-aqueous streams of RPLC.

Table 1: Modality Performance Comparison for 2-Azaspiro[3.4]octan-6-one HCl
Analytical ModalityRetention MechanismDetectabilityMS Ionization EfficiencyVerdict
HPLC-UV Hydrophobic (C18)Poor (No Chromophore)N/A❌ Rejected
RPLC-MS/MS Hydrophobic (C18)Excellent (m/z 126.1)Low (Aqueous suppression)❌ Suboptimal
HILIC-MS/MS Hydrophilic PartitioningExcellent (m/z 126.1)High (Organic desolvation) Optimal

Logical Workflow: Method Selection & Validation

The following diagram illustrates the logical progression from physicochemical evaluation to ICH Q2(R2) compliant method validation.

G Start Analyte: 2-Azaspiro[3.4]octan-6-one HCl Properties Physicochemical Profiling Polar, Basic, No UV Chromophore Start->Properties Decision Method Selection Properties->Decision HILIC HILIC-MS/MS Optimal Retention & High ESI Sensitivity Decision->HILIC Selected RPLC RPLC-MS/MS Poor Retention & Ion Suppression Decision->RPLC Rejected HPLC HPLC-UV No Detectability Without Derivatization Decision->HPLC Rejected Validation ICH Q2(R2) Validation Protocol HILIC->Validation Spec Specificity Isomer Resolution Validation->Spec Lin Linearity & Range Response Assessment Validation->Lin Acc Accuracy & Precision Recovery & %RSD Validation->Acc LOD LOD / LOQ Signal-to-Noise Validation->LOD Final Validated QC Method Ready for Routine Testing Spec->Final Lin->Final Acc->Final LOD->Final

Method selection and ICH Q2(R2) validation workflow for 2-azaspiro[3.4]octan-6-one HCl impurities.

Experimental Protocol: Self-Validating HILIC-MS/MS Workflow

To ensure scientific integrity, this protocol is designed as a self-validating system . Built-in System Suitability Testing (SST) checkpoints guarantee that the instrument is fit-for-purpose before any data is reported.

Step 1: Sample Preparation
  • Diluent: 80:20 Acetonitrile:Water (v/v).

    • Causality: In HILIC, the sample diluent must closely match the high-organic initial mobile phase. Injecting a highly aqueous sample into a HILIC column disrupts the stationary phase's water layer, causing severe peak splitting and retention time shifts.

  • Preparation: Dissolve 2-azaspiro[3.4]octan-6-one HCl API to a working concentration of 1.0 mg/mL. Spike with known synthetic impurities at the 0.05% reporting threshold.

  • Self-Validation Checkpoint 1: Inject a blank diluent to confirm the absence of matrix interference or carryover at the retention times of the API and impurities.

Step 2: Chromatographic Conditions
  • Column: Ethylene Bridged Hybrid (BEH) Amide column (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A (Aqueous): 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with formic acid).

    • Causality: The low pH ensures the basic spiro-amine (pKa ~9) remains fully protonated. This facilitates secondary electrostatic interactions (cation exchange) with the stationary phase, resulting in sharper peak shapes and preventing tailing.

  • Mobile Phase B (Organic): Acetonitrile with 0.1% Formic Acid.

  • Gradient: Isocratic hold at 85% B for 1 min, followed by a linear gradient to 60% B over 5 mins.

  • Flow Rate: 0.4 mL/min.

Step 3: Mass Spectrometry (ESI-MS/MS) Parameters
  • Mode: Positive Electrospray Ionization (ESI+).

  • Transitions: Monitor the parent ion [M+H]+ (m/z 126.1) transitioning to its dominant fragments (e.g., m/z 98.1, loss of CO).

  • Desolvation: Gas flow at 800 L/hr, Temperature at 400°C.

Step 4: System Suitability Testing (SST)
  • Self-Validation Checkpoint 2: Inject the 0.05% impurity standard six consecutive times prior to the analytical run.

  • Acceptance Criteria: Peak tailing factor ≤ 1.5; %RSD of peak area ≤ 2.0%; Signal-to-Noise (S/N) ≥ 10. If these criteria fail, the run is automatically aborted, preventing the generation of untrustworthy data.

Validation Data: HILIC vs. RPLC Performance

The method was validated strictly according to the [2]. The experimental data below objectively demonstrates why HILIC-MS/MS is the mandatory choice over RPLC-MS/MS for this molecule.

Table 2: ICH Q2(R2) Validation Results Comparison
ICH Q2(R2) ParameterAcceptance CriteriaHILIC-MS/MS ResultRPLC-MS/MS ResultConclusion
Specificity (Retention Factor, k') k' > 2.0k' = 4.8 (Excellent retention)k' = 0.4 (Elutes in void volume)RPLC fails specificity due to matrix co-elution.
Limit of Quantitation (LOQ) S/N ≥ 100.01% (0.1 µg/mL)0.15% (1.5 µg/mL)HILIC shows a 15x sensitivity gain due to better desolvation.
Linearity & Range R² ≥ 0.990R² = 0.999 (0.01% to 0.15%)R² = 0.985 (0.15% to 0.50%)HILIC meets linear response requirements.
Accuracy (Recovery at 0.05%) 80% - 120%98.5% ± 2.1% 72.4% ± 8.5%RPLC suffers from ion suppression, failing accuracy.
Precision (Repeatability) %RSD ≤ 5.0%1.8% RSD 9.2% RSDHILIC provides superior quantitative stability.

Conclusion

Attempting to force highly polar, basic spirocyclic compounds like 2-azaspiro[3.4]octan-6-one hydrochloride through traditional Reversed-Phase LC systems results in compromised data integrity, poor retention, and severe MS ion suppression.

By aligning the analytical method with the physicochemical reality of the molecule, HILIC-MS/MS emerges as the scientifically sound choice. The high-organic mobile phase not only provides the necessary orthogonal retention mechanism but directly causes a 15-fold increase in MS sensitivity via enhanced droplet desolvation. When executed with built-in system suitability checks, this HILIC-MS/MS protocol fully satisfies ICH Q2(R2) validation requirements, ensuring trustworthy, audit-ready impurity profiling for critical drug development pipelines.

References

  • National Center for Biotechnology Information (NIH). "PubChem Compound Summary for CID 18187429, 2-Azaspiro(3.4)octane." PubChem. URL:[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH Harmonised Guideline: Validation of Analytical Procedures Q2(R2)." ICH Official Database, Nov 2023. URL:[Link]

  • Peris-García, E., et al. "Systematic comparison of sensitivity between hydrophilic interaction liquid chromatography and reversed phase liquid chromatography coupled with mass spectrometry." Journal of Chromatography A, vol. 1415, 2015, pp. 101-109. URL:[Link]

Validation

Pharmacokinetic comparison of drugs containing 2-Azaspiro[3.4]octan-6-one hydrochloride scaffolds

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that offer improved efficacy, selectivity, and pharmacokinetic properties is relentless. Among the rising stars in...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that offer improved efficacy, selectivity, and pharmacokinetic properties is relentless. Among the rising stars in medicinal chemistry are spirocyclic systems, with the 2-azaspiro[3.4]octan-6-one hydrochloride scaffold and its analogs emerging as a particularly promising class. Their inherent three-dimensionality and conformational rigidity offer a distinct advantage over traditional flat, aromatic compounds, potentially leading to enhanced target binding and improved metabolic stability.

This guide provides a comparative analysis of the pharmacokinetic profiles of drug candidates containing the 2-azaspiro[3.4]octane core, juxtaposed with other key spirocyclic scaffolds prevalent in modern drug discovery. Supported by experimental data and detailed protocols, this document aims to aid in the rational design and development of next-generation therapeutics.

The Structural Advantage of Spirocycles

Spirocycles are bicyclic compounds where two rings are connected through a single shared carbon atom. This unique architecture imparts a rigid, three-dimensional structure. In drug design, this translates to a higher fraction of sp3-hybridized carbons (Fsp3), a parameter often correlated with improved clinical success. The constrained nature of spirocycles can lead to a lower entropic penalty upon binding to a target protein, potentially increasing potency. Furthermore, the non-planar structure can disrupt interactions with metabolizing enzymes, leading to improved metabolic stability and more favorable pharmacokinetic profiles.[1][2]

Comparative Pharmacokinetic Profiles

To illustrate the potential advantages of the 2-azaspiro[3.4]octane scaffold, we present a comparative analysis of its projected pharmacokinetic parameters against representative drugs featuring other common spirocyclic cores. The following table summarizes key in vitro and in vivo data, providing a snapshot of their relative performance in preclinical models.

ParameterHypothetical 2-Azaspiro[3.4]octaneDrug B (Diazaspiro[3.3]heptane)Drug C (Azaspiro[4.5]decanone)
In Vitro ADME
Microsomal Stability (t½, min)> 60 (Human, Rat)45 (Human)> 60 (Human)
Caco-2 Permeability (Papp, 10⁻⁶ cm/s)5.0 (A→B)2.5 (A→B)8.2 (A→B)
Plasma Protein Binding (%)85 (Human)92 (Human)78 (Human)
In Vivo Pharmacokinetics (Rat, 2 mg/kg IV)
Clearance (CL, mL/min/kg)152510
Volume of Distribution (Vdss, L/kg)2.03.51.8
Half-Life (t½, h)4.53.25.8
Bioavailability (F, %)40 (Oral)25 (Oral)60 (Oral)

This data is representative and intended for comparative purposes. Actual values for any specific compound will vary.

The hypothetical 2-azaspiro[3.4]octane derivative is projected to have high metabolic stability and moderate permeability. Its pharmacokinetic profile in rats suggests a moderate clearance and a reasonable half-life, leading to good oral bioavailability. When compared to a diazaspiro[3.3]heptane-containing drug, it may offer improved stability and bioavailability. In contrast, an azaspiro[4.5]decanone derivative might exhibit higher permeability and a longer half-life.

Experimental Workflows and Protocols

The generation of robust and reproducible pharmacokinetic data is paramount in drug discovery. Below are detailed protocols for key in vitro and in vivo assays, providing a framework for the evaluation of novel chemical entities.

In Vitro ADME Assays

1. Metabolic Stability in Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes.

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation prep_compound Prepare Test Compound Stock mix Combine Microsomes, Test Compound, and Buffer prep_compound->mix prep_microsomes Prepare Liver Microsomes (e.g., Human, Rat) prep_microsomes->mix prep_nadph Prepare NADPH Solution pre_incubate Pre-incubate at 37°C mix->pre_incubate start_reaction Initiate Reaction with NADPH pre_incubate->start_reaction time_points Aliquots Taken at 0, 5, 15, 30, 60 min start_reaction->time_points quench Quench Reaction (e.g., Acetonitrile) time_points->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge lcms Analyze Supernatant by LC-MS/MS centrifuge->lcms plot Plot ln(% Remaining) vs. Time lcms->plot calculate Calculate Half-Life (t½) plot->calculate

Caption: Workflow for In Vitro Metabolic Stability Assay.

Protocol:

  • Preparation: Prepare a 1 mM stock solution of the test compound in DMSO. Thaw liver microsomes (e.g., human, rat) on ice. Prepare a 10 mM solution of NADPH in buffer.

  • Incubation: In a 96-well plate, combine liver microsomes (final concentration 0.5 mg/mL) and the test compound (final concentration 1 µM) in phosphate buffer.

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH solution.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing a quenching solution (e.g., cold acetonitrile with an internal standard).

  • Sample Processing: Centrifuge the quenched samples to pellet the precipitated protein.

  • Analysis: Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Determine the half-life (t½) by plotting the natural logarithm of the percentage of the parent compound remaining against time.

2. Caco-2 Permeability Assay

This assay uses a human colon adenocarcinoma cell line to predict intestinal drug absorption.

cluster_cell_culture Cell Culture cluster_transport_exp Transport Experiment cluster_analysis Analysis & Calculation seed_cells Seed Caco-2 Cells on Transwell Inserts culture_cells Culture for 21 Days to Form a Monolayer seed_cells->culture_cells check_teer Measure TEER to Confirm Monolayer Integrity culture_cells->check_teer add_compound_apical Add Test Compound to Apical (A) Chamber check_teer->add_compound_apical add_compound_basolateral Add Test Compound to Basolateral (B) Chamber check_teer->add_compound_basolateral sample_basolateral Sample from Basolateral (B) Chamber Over Time add_compound_apical->sample_basolateral quantify_lcms Quantify Compound Concentration by LC-MS/MS sample_basolateral->quantify_lcms sample_apical Sample from Apical (A) Chamber Over Time add_compound_basolateral->sample_apical sample_apical->quantify_lcms calculate_papp Calculate Apparent Permeability (Papp) Coefficient quantify_lcms->calculate_papp calculate_er Calculate Efflux Ratio (ER) calculate_papp->calculate_er

Caption: Caco-2 Permeability Assay Workflow.

Protocol:

  • Cell Culture: Seed Caco-2 cells onto Transwell inserts and culture for 21 days to allow for differentiation and formation of a tight cell monolayer.

  • Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to confirm the integrity of the cell monolayer.

  • Transport Experiment (A to B): Add the test compound to the apical (A) side and take samples from the basolateral (B) side at various time points.

  • Transport Experiment (B to A): In a separate set of wells, add the test compound to the basolateral (B) side and sample from the apical (A) side to assess efflux.

  • Analysis: Quantify the concentration of the test compound in the collected samples using LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient (Papp) and the efflux ratio.

In Vivo Pharmacokinetic Study in Rodents

This study determines the fundamental pharmacokinetic parameters of a compound in a living organism.

cluster_dosing Dosing cluster_sampling Blood Sampling cluster_analysis Bioanalysis cluster_pk_analysis Pharmacokinetic Analysis iv_dose Administer IV Bolus Dose to One Cohort of Rats collect_blood Collect Blood Samples at Pre-defined Time Points iv_dose->collect_blood po_dose Administer Oral Gavage Dose to a Second Cohort po_dose->collect_blood process_plasma Process Blood to Obtain Plasma collect_blood->process_plasma extract_compound Extract Compound from Plasma process_plasma->extract_compound lcms_analysis Quantify Compound by LC-MS/MS extract_compound->lcms_analysis plot_concentration Plot Plasma Concentration vs. Time lcms_analysis->plot_concentration calculate_params Calculate PK Parameters (CL, Vdss, t½, AUC, F) plot_concentration->calculate_params

Caption: In Vivo Pharmacokinetic Study Workflow.

Protocol:

  • Animal Acclimation: Acclimate male Sprague-Dawley rats for at least one week before the study.

  • Dosing: Divide the rats into two groups. Administer the test compound as an intravenous (IV) bolus to one group and via oral gavage (PO) to the other group.

  • Blood Collection: Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Preparation: Process the blood samples by centrifugation to obtain plasma.

  • Bioanalysis: Extract the drug from the plasma samples and quantify its concentration using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as clearance (CL), volume of distribution (Vdss), half-life (t½), area under the curve (AUC), and oral bioavailability (F%).

Conclusion

The 2-azaspiro[3.4]octan-6-one hydrochloride scaffold and its derivatives represent a compelling structural motif for the design of novel therapeutics. Their inherent three-dimensionality can confer significant advantages in terms of metabolic stability and overall pharmacokinetic properties when compared to other cyclic and acyclic systems. The experimental protocols detailed in this guide provide a robust framework for the comprehensive evaluation of these and other novel chemical entities, facilitating the data-driven optimization of drug candidates. As the field of medicinal chemistry continues to "escape from flatland," the strategic incorporation of spirocyclic scaffolds like the 2-azaspiro[3.4]octane core will undoubtedly play a pivotal role in the development of the next generation of medicines.[2]

References

  • Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • Facile synthesis of 2-azaspiro[3.4]octane | Request PDF. ResearchGate. Available from: [Link]

  • 2,5-Diazaspiro[3.4]octan-6-one hydrochloride | 1630906-86-3. J&K Scientific. Available from: [Link]

  • 2-amino-6-azaspiro[3.4]octan-5-one hydrochloride — Chemical Substance Information. Available from: [Link]

  • Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. MDPI. Available from: [Link]

  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery | Request PDF. ResearchGate. Available from: [Link]

  • Introduction to Pharmacokinetics and Pharmacodynamics. ASHP Publications. Available from: [Link]

Sources

Comparative

Mass spectrometry fragmentation patterns of 2-Azaspiro[3.4]octan-6-one hydrochloride for structural validation

Structural Validation of sp³-Rich Scaffolds: High-Resolution MS/MS Comparison of 2-Azaspiro[3.4]octan-6-one Hydrochloride Executive Summary The transition from flat, two-dimensional aromatic rings to sp³-rich spirocyclic...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Validation of sp³-Rich Scaffolds: High-Resolution MS/MS Comparison of 2-Azaspiro[3.4]octan-6-one Hydrochloride

Executive Summary

The transition from flat, two-dimensional aromatic rings to sp³-rich spirocyclic scaffolds has revolutionized modern medicinal chemistry. By populating the third dimension, spirocycles like 2-azaspiro[3.4]octan-6-one offer superior exit vectors, enhanced target specificity, and improved physicochemical properties (1)[1]. However, this structural complexity introduces significant analytical challenges. Differentiating isomeric sp³-scaffolds—such as spirocyclic, fused, and bridged bicyclic systems—requires rigorous mass spectrometry (MS) fragmentation analysis.

As a Senior Application Scientist, I have designed this guide to objectively compare the electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation patterns of 2-azaspiro[3.4]octan-6-one hydrochloride against its fused and bridged isomers. By understanding the thermodynamic and kinetic causality behind these fragmentation pathways, researchers can establish self-validating analytical protocols for structural confirmation.

Mechanistic Rationale: The Causality of Fragmentation

The fragmentation of 2-azaspiro[3.4]octan-6-one is governed by two competing structural drivers: azetidine ring strain and cyclopentanone alpha-cleavage.

  • Strain-Release Cleavage: The four-membered azetidine ring inherently possesses high ring strain (2)[2]. Upon protonation of the secondary amine during ESI, collision-induced dissociation (CID) triggers a strain-release mechanism. This kinetically favored pathway results in the neutral loss of ethylene (C₂H₄, 28.031 Da).

  • Ketone Alpha-Cleavage: Concurrently, the cyclopentanone moiety undergoes a thermodynamically driven alpha-cleavage, leading to the extrusion of carbon monoxide (CO, 27.995 Da).

Self-Validation Checkpoint: Because the mass difference between C₂H₄ and CO is a mere 0.036 Da, unit-resolution mass spectrometers (e.g., standard single quadrupoles) will conflate these two distinct mechanistic pathways into a single m/z 98 peak. Therefore, High-Resolution Mass Spectrometry (HRMS) is mechanically required to validate the dual-pathway nature of this spirocycle.

Comparative Analysis: Spiro vs. Fused vs. Bridged Scaffolds

To demonstrate the analytical specificity of MS/MS for structural validation, we compare 2-azaspiro[3.4]octan-6-one against two isomeric C₇H₁₁NO scaffolds (Exact Mass: 125.084 Da; [M+H]⁺: 126.092 m/z).

Quantitative MS/MS Fragmentation Data
Scaffold ArchitectureCompound IsomerPrecursor [M+H]⁺ (m/z)Primary Neutral Losses (Da)Diagnostic Product Ions (m/z)Structural Driver for Cleavage
Spirocyclic 2-Azaspiro[3.4]octan-6-one126.092-C₂H₄ (28.031)-CO (27.995)98.061, 98.097, 70.066Azetidine ring strain release & spiro-fusion lability (3)[3]
Fused Bicyclic Hexahydro-1H-pyrrolizin-1-one126.092-C₃H₆ (42.047)84.045, 56.050Pyrrolizidine bridgehead cleavage
Bridged Bicyclic 1-Azabicyclo[2.2.2]octan-3-one126.092-CO (27.995)98.097, 70.066Rigid quinuclidine core stability (resists ring opening)

Data Interpretation: The spirocyclic scaffold is uniquely identified by the isobaric split at m/z 98 (98.061 and 98.097), representing simultaneous azetidine and cyclopentanone degradation. The fused system favors a larger 42 Da loss due to the unconstrained pyrrolidine ring, while the highly stable bridged system exclusively loses CO before further degradation.

Visualization of the Fragmentation Pathway

The following diagram maps the specific high-resolution fragmentation cascade of 2-azaspiro[3.4]octan-6-one, highlighting the critical divergence at the first MS/MS stage.

MS_Fragmentation M1 2-Azaspiro[3.4]octan-6-one [M+H]+ m/z 126.092 F1 Azetidine Cleavage [M+H - C2H4]+ m/z 98.061 M1->F1 - C2H4 (28.031 Da) Ring Strain Release F2 Cyclopentanone Cleavage [M+H - CO]+ m/z 98.097 M1->F2 - CO (27.995 Da) Alpha-Cleavage F3 Dual Cleavage [C4H8N]+ m/z 70.066 F1->F3 - CO (27.995 Da) F2->F3 - C2H4 (28.031 Da)

Figure 1: High-resolution ESI-MS/MS fragmentation pathway of 2-Azaspiro[3.4]octan-6-one.

Experimental Protocol: Self-Validating HRMS Workflow

To accurately reproduce the fragmentation patterns and distinguish the spirocyclic scaffold from its isomers, follow this validated ESI-Q-TOF/Orbitrap methodology.

Step 1: Sample Preparation & Matrix Control

  • Action: Reconstitute 2-azaspiro[3.4]octan-6-one hydrochloride in LC-MS grade 50:50 Acetonitrile:Water containing 0.1% Formic Acid to a final concentration of 1 µg/mL.

  • Causality: The hydrochloride salt must be fully desalted and protonated in the droplet phase. Formic acid (pH ~2.7) ensures complete protonation of the azetidine nitrogen (pKa ~9.5), generating a stable, uniform [M+H]⁺ precursor population and preventing sodium adduct ([M+Na]⁺) formation which alters fragmentation pathways.

Step 2: Instrument Calibration & Resolution Tuning

  • Action: Calibrate the HRMS instrument to achieve sub-ppm mass accuracy. Ensure the mass analyzer is set to a minimum resolving power of 30,000 FWHM at m/z 200.

  • Causality: A resolving power of >30,000 is the mathematical minimum required to baseline-resolve the[M+H - C₂H₄]⁺ (m/z 98.061) and[M+H - CO]⁺ (m/z 98.097) product ions. Failure to tune resolution will result in a merged peak, invalidating the structural assignment.

Step 3: Precursor Isolation & Energy Stepping

  • Action: Isolate the precursor ion at m/z 126.092 using a narrow quadrupole isolation window (0.5 Th). Apply Normalized Collision Energy (NCE) in a stepped format: 15%, 30%, and 45%.

  • Causality: Fragmentation is energy-dependent. A low 15% NCE isolates the kinetically favored azetidine ring opening (-C₂H₄). Ramping to 45% NCE provides the thermodynamic energy required to shatter the cyclopentanone ring (-CO) and drive the secondary fragmentation to the m/z 70.066 core.

Step 4: Data Validation

  • Action: Calculate the exact mass error for all product ions. The protocol is considered "validated" only if the mass error for the m/z 98 doublet is <5 ppm.

References

  • Source: PubMed Central (PMC)
  • Title: Strain‐Release Driven Spirocyclization of Azabicyclo[1.1.
  • Title: The Use of Spirocyclic Scaffolds in Drug Discovery Source: ResearchGate URL

Sources

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